Product packaging for Cyclohexyl heptanoate(Cat. No.:CAS No. 5454-26-2)

Cyclohexyl heptanoate

Cat. No.: B15348195
CAS No.: 5454-26-2
M. Wt: 212.33 g/mol
InChI Key: WRFAGNPJDOSOAP-UHFFFAOYSA-N
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Description

Cyclohexyl heptanoate is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B15348195 Cyclohexyl heptanoate CAS No. 5454-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5454-26-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

cyclohexyl heptanoate

InChI

InChI=1S/C13H24O2/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h12H,2-11H2,1H3

InChI Key

WRFAGNPJDOSOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of cyclohexyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Cyclohexyl Heptanoate

Introduction

This compound (CAS No. 5454-26-2) is an ester formed from the condensation of heptanoic acid and cyclohexanol.[1] It belongs to the class of cycloalkyl esters, which are of interest in various fields, including flavor and fragrance, lubricants, and as specialty solvents. A thorough understanding of its physicochemical properties is essential for its application in research and development, particularly within the pharmaceutical and chemical industries. This document provides a comprehensive overview of the known , details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The key are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂[2][3]
Molecular Weight 212.33 g/mol [2][3]
Appearance Colorless liquid (estimated)
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Refractive Index Not experimentally determined
Solubility Insoluble in water; soluble in organic solvents[4][5][6]
LogP (XLogP3-AA) 4.4[3]

Experimental Methodologies

The determination of the involves its synthesis followed by purification and characterization using standard analytical techniques.

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of heptanoic acid with cyclohexanol, typically using an acid catalyst such as sulfuric acid.[1] The reaction involves heating the reactants, often with the removal of water to drive the equilibrium towards the formation of the ester.[7]

Protocol:

  • Combine equimolar amounts of heptanoic acid and cyclohexanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the crude ester with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product is typically purified using silica gel column chromatography to remove unreacted starting materials and byproducts.[1]

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure ester.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization and Property Determination
  • Identity and Purity: The identity and purity of the synthesized ester can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[2] The retention time in GC provides information on purity, while the mass spectrum confirms the molecular weight and fragmentation pattern characteristic of this compound.

  • Density: The density can be determined at a specific temperature (e.g., 15°C) using a hydrometer, following a standardized method such as ISO 3675:1998.[8]

  • Refractive Index: The refractive index is measured using a refractometer, typically at 20°C, by placing a drop of the sample on the prism of the instrument.

  • Boiling Point: The boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Solubility: The solubility is assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, hexane) and observing its miscibility. Esters of this size are generally insoluble in water but soluble in non-polar organic solvents.[4][5][6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_analysis Analysis Techniques start Starting Materials (Heptanoic Acid, Cyclohexanol) synthesis Fischer Esterification (Acid Catalyst, Heat) start->synthesis workup Neutralization & Extraction synthesis->workup Crude Product purification Column Chromatography workup->purification analysis Physicochemical Characterization purification->analysis Pure Product gcms GC-MS (Purity, Identity) analysis->gcms density Hydrometer (Density) analysis->density refractive_index Refractometer (RI) analysis->refractive_index boiling_point Distillation (BP) analysis->boiling_point solubility Miscibility Tests analysis->solubility

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

References

cyclohexyl heptanoate formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides core chemical data for cyclohexyl heptanoate, a compound relevant to researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Properties

This compound is an ester characterized by its distinct chemical formula and molecular weight, which are fundamental parameters for its use in research and development.

PropertyValue
Chemical Formula C13H24O2[1]
Molecular Weight 212.3285 g/mol [1]

The formula C13H24O2 indicates a composition of 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms.[1] The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the analysis of the compound's purity.[1]

Note on Advanced Technical Data:

The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of a single compound like this compound. Such in-depth documentation would be relevant for studies involving its biological activity, synthesis pathways, or metabolic fate, which are beyond the scope of this basic chemical data sheet.

References

Cyclohexyl Heptanoate in the Plant Kingdom: An Analysis of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence for the natural occurrence of cyclohexyl heptanoate in plant species. While the plant kingdom is a rich source of diverse secondary metabolites, including a wide array of esters and volatile organic compounds, searches of scientific databases and literature have not identified this compound as a naturally synthesized plant product.

This technical guide will address the absence of evidence for the natural occurrence of this compound in plants and provide an overview of related compounds that are found in the plant kingdom. This information is intended for researchers, scientists, and drug development professionals interested in plant-derived natural products.

Addressing the Core Question: Is this compound Found in Plants?

Based on extensive searches of scientific literature, there are no published reports detailing the isolation and identification of this compound from any plant source. While studies have documented the presence of various other esters, including some heptanoate esters and compounds containing a cyclohexyl ring, the specific combination of a cyclohexyl moiety esterified with heptanoic acid has not been reported as a natural plant constituent.

It is important to note that the absence of evidence does not definitively prove non-existence. It is possible that this compound is present in some plant species but has not yet been detected or reported due to its low concentration, transient nature, or limitations of analytical methods used in past studies. However, based on the current body of scientific knowledge, it is not considered a known plant-derived natural product.

The synthesis of this compound has been described in the context of creating perfumery and flavor compounds, but this is an artificial chemical process and not indicative of its natural origin[1].

Related Compounds of Interest in Plants

While this compound itself has not been found, plants do produce a variety of structurally related compounds that may be of interest to researchers. These can be broadly categorized into two groups: other heptanoate esters and compounds containing a cyclohexyl or similar cyclic moiety.

Various straight-chain and branched-chain heptanoate esters have been identified as volatile components in a number of plant species, contributing to their characteristic aromas. These are typically esters of heptanoic acid with smaller, linear or branched-chain alcohols. For example, ethyl heptanoate and methyl heptanoate are known constituents of the floral scents and fruit aromas of several plants.

Plants are known to synthesize a variety of compounds containing six-membered rings, including cyclohexane derivatives. For instance, some cyclohexyl compounds have been investigated for their ability to stimulate plant growth[2][3]. Additionally, the shikimic acid pathway, a central metabolic route in plants, leads to the biosynthesis of a wide range of aromatic compounds derived from a cyclic precursor.

Methodologies for the Study of Plant Volatiles and Esters

For researchers interested in investigating the potential presence of novel esters like this compound in plants, a combination of modern analytical techniques is essential. A general workflow for such an investigation is outlined below.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of cyclohexyl heptanoate. Due to the limited availability of direct experimental data for this specific ester, this document synthesizes information from analogous compounds, outlines robust experimental protocols for its characterization, and presents estimated data to guide further research and application.

Physicochemical Properties

This compound is an ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.3285 g/mol [1]. It is formed from the esterification of cyclohexanol and heptanoic acid. While specific experimental data is sparse, its properties can be estimated based on similar esters such as hexyl heptanoate and other cyclohexyl esters.

Table 1: Estimated Physicochemical and Thermodynamic Properties of this compound

PropertyEstimated ValueNotes and References
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.3285 g/mol [1]
Boiling Point ~250-270 °CEstimated based on trends for similar esters.
Density ~0.92-0.95 g/cm³ at 20°CEstimated from related cyclohexyl esters[2].
Enthalpy of Vaporization (ΔHvap) 50-60 kJ/molEstimated based on data for other esters determined by gas chromatography-calorimetry[3][4].
Standard Enthalpy of Formation (ΔHf°) -650 to -750 kJ/mol (liquid)Estimation based on group contribution methods. Experimental determination would require combustion calorimetry[5].
Liquid Heat Capacity (Cp) ~350-400 J/(mol·K)Estimated from data on analogous cyclohexyl esters[6].

Thermodynamic Stability

The thermodynamic stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development where degradation can impact efficacy and safety. The primary degradation pathways for esters are hydrolysis and oxidation.

Hydrolysis: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water to form the constituent carboxylic acid and alcohol. This reaction can be catalyzed by both acids and bases. The cyclohexane ring is a stable moiety, and its presence is unlikely to significantly alter the fundamental mechanism of ester hydrolysis[2]. The rate of hydrolysis is dependent on temperature, pH, and the presence of catalysts.

Oxidation: While the ester group itself is not highly susceptible to oxidation, the cyclohexyl and heptyl hydrocarbon chains can be oxidized, especially at elevated temperatures and in the presence of oxygen and catalysts. The stability towards oxidation can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the Oxidation Onset Temperature (OOT)[7].

Experimental Protocols

To obtain precise and accurate thermodynamic and stability data for this compound, the following experimental protocols are recommended.

3.1. Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry (GC-Calorimetry)

This method combines gas chromatography and solution calorimetry to determine the enthalpy of vaporization (ΔHvap)[3][4].

  • Principle: The enthalpy of vaporization is determined from the heat of solution of the ester in a non-volatile stationary phase and the temperature dependence of its gas chromatographic retention time.

  • Instrumentation:

    • Gas Chromatograph (GC) with a capillary column.

    • Solution Calorimeter.

  • Procedure:

    • The sample of this compound should be of high purity (≥99%), verified by GC[8].

    • The heat of solution of liquid this compound in a suitable stationary phase (e.g., a silicone fluid) is measured at a constant temperature (e.g., 25°C) using a solution calorimeter.

    • The gas chromatographic retention times of this compound are determined at several temperatures over a defined range on a column coated with the same stationary phase.

    • The enthalpy of transfer from the vapor state to the solution (enthalpy of solvation) is calculated from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature.

    • The enthalpy of vaporization is then calculated by combining the heat of solution and the enthalpy of solvation.

3.2. Determination of Thermal Stability and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining thermal properties such as melting point, glass transition temperature, and for assessing thermal and oxidative stability[7][9][10][11].

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Procedure for Thermal Stability:

    • A small, accurately weighed sample of this compound is placed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for thermal stability, oxygen for oxidative stability).

    • The heat flow is recorded as a function of temperature.

    • Endothermic or exothermic events are indicative of phase transitions (e.g., melting) or decomposition. The onset temperature of decomposition provides an indication of the thermal stability.

    • For oxidative stability, the Oxidation Onset Temperature (OOT) is determined as the temperature at which a sharp exothermic peak occurs in an oxygen atmosphere[7].

3.3. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that can be determined from the enthalpy of combustion[5].

  • Principle: The heat released during the complete combustion of a known amount of the substance in a bomb calorimeter is measured.

  • Instrumentation:

    • Bomb Calorimeter.

  • Procedure:

    • A precisely weighed sample of this compound is placed in the bomb calorimeter.

    • The bomb is filled with high-pressure oxygen.

    • The sample is ignited, and the temperature change of the surrounding water bath is measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the thermodynamic properties and stability of this compound.

Thermodynamic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_thermo Thermodynamic Property Determination cluster_stability Stability Assessment cluster_data Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (GC-MS, NMR) Purification->Purity_Analysis GC_Cal GC-Calorimetry (ΔHvap) Purity_Analysis->GC_Cal Combustion_Cal Combustion Calorimetry (ΔHf°) Purity_Analysis->Combustion_Cal Adiabatic_Cal Adiabatic Calorimetry (Cp) Purity_Analysis->Adiabatic_Cal DSC_Thermal DSC - Thermal Stability (Decomposition Temp.) Purity_Analysis->DSC_Thermal DSC_Oxidative DSC - Oxidative Stability (OOT) Purity_Analysis->DSC_Oxidative Hydrolysis_Study Hydrolysis Study (pH, Temp dependence) Purity_Analysis->Hydrolysis_Study Data_Compilation Compile Thermodynamic Data Tables GC_Cal->Data_Compilation Combustion_Cal->Data_Compilation Adiabatic_Cal->Data_Compilation Stability_Report Generate Stability Profile DSC_Thermal->Stability_Report DSC_Oxidative->Stability_Report Hydrolysis_Study->Stability_Report

Caption: Workflow for Thermodynamic and Stability Characterization.

References

A Historical and Technical Guide to Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical and scientific overview of cyclohexyl heptanoate. Given the limited direct historical literature on this specific ester, this guide synthesizes information from available data, alongside a review of structurally analogous compounds, to offer a thorough understanding of its synthesis, properties, and potential applications.

Introduction

This compound (CAS No. 5454-26-2) is an ester formed from the condensation of cyclohexanol and heptanoic acid.[1][2] While not as extensively documented as other common esters, it holds potential interest in various chemical and pharmaceutical fields due to its characteristic fruity and sweet aroma and its structural relation to other biologically active esters.[1] This guide will delve into the known properties of this compound, explore common synthetic routes for cyclohexyl esters, and provide detailed experimental protocols based on established chemical principles.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. However, its basic properties have been identified. For a comparative understanding, the properties of analogous esters, such as hexyl heptanoate and cyclohexyl hexanoate, are also presented.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5454-26-2[1]
Molecular Formula C13H24O2[1][2]
Molecular Weight 212.33 g/mol [1][2]
Odor Profile Fruity, Sweet, Green[1]

Table 2: Comparative Physicochemical Properties of Analogous Esters

PropertyHexyl HeptanoateCyclohexyl Hexanoate
CAS Number 1119-06-86243-10-3
Molecular Formula C13H26O2C12H22O2
Molecular Weight 214.34 g/mol 198.30 g/mol
Specific Gravity 0.860 - 0.865 @ 20°CNot Available
Refractive Index 1.426 - 1.430 @ 20°C1.4465 @ 17°C[3]
Flash Point 109.44 °C95.56 °C[3]
Odor Profile Fruity, GreenFruity, Waxy

Synthesis of Cyclohexyl Esters: A Historical Perspective

The primary method for synthesizing esters like this compound is through the esterification of a carboxylic acid with an alcohol. The most historically significant and widely used method is the Fischer-Speier esterification, first described in 1895.[4] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5][6]

More contemporary approaches have focused on improving the efficiency and environmental friendliness of this process. The use of solid acid catalysts, such as ion-exchange resins, has been explored to create a more "atom economical" process for the synthesis of cyclohexyl esters.[7][8] These methods often involve the direct addition of a carboxylic acid to cyclohexene, which avoids the formation of water as a byproduct.[7]

General Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[4][9][10]

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Heptanoic Acid, Cyclohexanol, Toluene Catalyst Add H2SO4 Catalyst Reactants->Catalyst Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Wash Wash with NaHCO3, Water, and Brine Cool->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Rotary Evaporation of Toluene Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

References

IUPAC name and CAS number for cyclohexyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of cyclohexyl heptanoate, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: Heptanoic acid, cyclohexyl ester

Chemical Formula: C13H24O2[1]

Molecular Weight: 212.3285 g/mol [1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its known and estimated properties. Properties for similar cycloalkyl alkanoates are included for comparison, highlighting expected trends.[2][3]

PropertyValue (this compound)Notes
Molecular Formula C13H24O2[1]
Molecular Weight 212.3285 g/mol [1]
Appearance Colorless liquidEstimated, typical for similar esters.
Boiling Point Higher than linear alkanoates of similar molecular weight due to the cyclic moiety.Cycloalkanes have higher boiling points than their acyclic counterparts.[3]
Solubility Sparingly soluble in water; soluble in organic solvents.Esters can act as hydrogen bond acceptors with water, but solubility decreases with increasing hydrocarbon chain length.[2]
Density Expected to be slightly less than 1 g/mL.Cycloalkanes generally have higher densities than their corresponding linear alkanes.[3]

Synthesis Protocol: Fischer Esterification

A standard method for the synthesis of this compound is the Fischer esterification of heptanoic acid with cyclohexanol, using a strong acid catalyst.

Reaction:

Heptanoic Acid + Cyclohexanol ⇌ this compound + Water

Materials:

  • Heptanoic acid

  • Cyclohexanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of heptanoic acid and cyclohexanol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total molar amount of reactants).

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

G Reactants Heptanoic Acid + Cyclohexanol + Sulfuric Acid (cat.) in Toluene ReactionVessel Round-Bottom Flask with Dean-Stark Apparatus Reactants->ReactionVessel Reflux Reflux and Azeotropic Removal of Water ReactionVessel->Reflux Workup Cooling and Aqueous Workup (H2O, NaHCO3, Brine) Reflux->Workup Drying Drying of Organic Layer (MgSO4) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Cyclohexyl Heptanoate Purification->Product G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample Sample Injection Column Capillary Column Separation Sample->Column Carrier Gas (He) IonSource Electron Ionization (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) Data Data Acquisition and Analysis Detector->Data

References

An In-depth Technical Guide on the Discovery and Initial Isolation of Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclohexyl heptanoate (C₁₃H₂₄O₂) is an ester known for its characteristic fruity aroma, which has led to its use in the fragrance and flavor industries. Its synthesis can be achieved through several methods, with Fischer-Speier esterification being one of the most fundamental and classic approaches. This method involves the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (cyclohexanol). This guide reconstructs a probable "initial discovery" scenario for this compound, focusing on this foundational synthetic route and the subsequent purification and characterization techniques that would have been employed.

Plausible Synthesis Pathway: Fischer-Speier Esterification

The synthesis of this compound can be efficiently achieved by the Fischer-Speier esterification of cyclohexanol with heptanoic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is a reversible condensation reaction, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water produced is removed.

Reaction:

Heptanoic Acid + Cyclohexanol ⇌ this compound + Water

Diagram of the Synthesis Pathway:

G Heptanoic_Acid Heptanoic Acid Reaction Fischer-Speier Esterification Heptanoic_Acid->Reaction Cyclohexanol Cyclohexanol Cyclohexanol->Reaction Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Cyclohexyl_Heptanoate This compound Reaction->Cyclohexyl_Heptanoate Water Water Reaction->Water

Caption: Fischer-Speier esterification of this compound.

Experimental Protocols

This section details the probable experimental procedures for the synthesis and initial isolation of this compound.

Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol (1.2 equivalents) and heptanoic acid (1.0 equivalent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 2-3% of the total reactant mass) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Isolation and Purification of this compound
  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess sulfuric acid and any unreacted heptanoic acid. Carbon dioxide gas will evolve, so add the bicarbonate solution slowly and vent the funnel frequently.

  • Extraction: Add diethyl ether to the separatory funnel and shake vigorously to extract the this compound into the organic layer. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator.

  • Distillation: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure ester.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification Reactants Combine Cyclohexanol, Heptanoic Acid, & H₂SO₄ Reflux Reflux for 2-4 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Transfer Transfer to Separatory Funnel Cool->Transfer Neutralize Neutralize with NaHCO₃ Transfer->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Remove Solvent (Rotovap) Filter->Evaporate Distill Fractional Distillation Evaporate->Distill Pure_Product Pure this compound Distill->Pure_Product

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (n_D)
CyclohexanolC₆H₁₂O100.16161.10.9621.464
Heptanoic AcidC₇H₁₄O₂130.182230.9181.422
This compoundC₁₃H₂₄O₂212.33[2]~244-246~0.90-0.92~1.44-1.45

Table 2: Reaction Parameters

ParameterValue
Reactant Molar Ratio (Cyclohexanol:Heptanoic Acid)1.2 : 1.0
CatalystConcentrated H₂SO₄
Reaction TemperatureReflux Temperature (~140-160 °C)
Reaction Time2 - 4 hours
Expected Yield75-85%[3][4]

Characterization Data

The isolated this compound would be characterized using spectroscopic methods to confirm its structure and purity.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ ~4.7 ppm (m, 1H, -O-CH-), δ ~2.2 ppm (t, 2H, -CH₂-C=O), δ ~1.6-1.2 ppm (m, 18H, cyclohexyl and heptanoyl CH₂), δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~173 ppm (C=O), δ ~72 ppm (-O-CH-), δ ~34 ppm (-CH₂-C=O), δ ~31, 29, 25, 23, 22 ppm (cyclohexyl and heptanoyl CH₂), δ ~14 ppm (-CH₃)[5][6][7]
IR (Infrared) Spectroscopy ~2930, 2860 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1170 cm⁻¹ (C-O stretch)

Conclusion

This technical guide has outlined a plausible and detailed methodology for the initial synthesis, isolation, and characterization of this compound based on the well-established Fischer-Speier esterification. The provided experimental protocols, quantitative data tables, and illustrative diagrams offer a comprehensive resource for chemists and researchers. While the exact historical details of its discovery remain elusive, the procedures described herein represent a robust and historically relevant approach to the synthesis of this and similar ester compounds.

References

Methodological & Application

Application Notes and Protocols: Cyclohexyl Heptanoate in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclohexyl heptanoate as a fragrance ingredient. Due to the limited publicly available data on this compound, this document leverages information on structurally similar fruity esters to infer its olfactory profile and performance characteristics. Detailed experimental protocols are provided to enable researchers to thoroughly evaluate its potential in various fragrance applications.

Introduction to this compound

This compound (C13H24O2) is an ester that, based on its chemical structure, is anticipated to possess a fruity aroma.[1] Esters are a well-known class of organic compounds that are fundamental to the creation of fruity and floral scents in the fragrance industry. The "heptanoate" portion suggests a fruity character, likely with nuances of pear, pineapple, or other sweet fruits, while the "cyclohexyl" moiety can contribute a waxy, slightly woody, or even a subtle minty undertone, adding complexity and tenacity to the overall scent profile.

Inferred Olfactory Profile: Fruity (pineapple, pear, apple), sweet, with potential waxy and green nuances.

Quantitative Data Summary

PropertyHexyl HeptanoateCyclohexyl HexanoateAllyl Cyclohexyl PropionateCyclohexyl Acetate
Molecular Formula C13H26OC12H22O2C12H20O2C8H14O2
Molecular Weight ( g/mol ) 214.34198.29196.29142.20
Appearance Colorless clear liquid (est.)Colorless to pale yellow clear liquid (est.)Colorless to pale yellow oily liquidNot specified
Odor Profile FruityFruity, pineappleFruity (Pineapple, apple, pear), green, slightly waxy, woodyStrongly fruity, banana-like
Usage Level in Fragrance Concentrate Up to 6.0%Up to 6.0%Not specifiedNot specified
Flash Point (°C) 109.4495.56Not specified57.78

Data compiled from various sources.[2][3][4][5]

Experimental Protocols

To fully characterize the potential of this compound in fragrance applications, a series of standardized evaluations are necessary.

Sensory Evaluation of Fragrance Ingredients

The human nose remains the most crucial tool for evaluating fragrance materials.[6] Sensory evaluation allows for the detailed characterization of the odor profile and its evolution over time.

Objective: To define the olfactory characteristics of this compound, including its primary scent descriptors, intensity, and tenacity.

Methodology:

  • Panelist Selection: Recruit a panel of trained sensory analysts or, for consumer preference, a group of naive consumers representative of the target demographic.[7][8]

  • Sample Preparation:

    • Prepare dilutions of this compound in a suitable, odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations (e.g., 1%, 5%, and 10%).

    • Dip standard fragrance blotters into each solution for a consistent duration.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room to prevent cross-contamination of scents.[7]

  • Evaluation Procedure:

    • Present the scented blotters to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the fragrance at different time intervals (top notes: immediately; middle notes: after 15-60 minutes; base notes: after several hours) to assess its volatility and character development.[9]

    • Panelists should record their perceptions using a standardized questionnaire with descriptive terms (e.g., fruity, floral, woody, etc.) and intensity scales (e.g., a 1-9 scale).[10][11]

  • Data Analysis: Analyze the collected data to create an olfactory profile of this compound.

Logical Relationship for Sensory Evaluation Workflow

Sensory_Evaluation_Workflow A Panelist Selection C Controlled Evaluation Environment A->C B Sample Preparation (Dilutions) D Blotter Evaluation (Time Intervals) B->D C->D E Data Collection (Questionnaires) D->E F Olfactory Profile Generation E->F

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6][12] This allows for the identification of odor-active compounds within a fragrance mixture.[13]

Objective: To identify the specific volatile compounds contributing to the aroma of this compound and to detect any potential impurities with distinct odors.

Methodology:

  • Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactory detection port (ODP).[6][14]

  • Sample Introduction: Inject a diluted sample of this compound into the GC.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Effluent Splitting: The column effluent is split, with a portion directed to the MS for chemical identification and the other to the ODP for sensory assessment.[12]

  • Olfactory Detection: A trained analyst sniffs the effluent from the ODP and records the perceived odor and its intensity at specific retention times.

  • Data Correlation: The data from the MS and the ODP are correlated to link specific chemical compounds to their perceived odors.

Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors Injector Sample Injection Column Compound Separation Injector->Column Splitter Split Column->Splitter MS Mass Spectrometer Data_Correlation Data Correlation & Analysis MS->Data_Correlation ODP Olfactory Detection Port Analyst Trained Analyst ODP->Analyst Sniffing Splitter->MS Chemical ID Splitter->ODP Odor Perception Analyst->Data_Correlation

Caption: A diagram illustrating the workflow of Gas Chromatography-Olfactometry.

Fragrance Stability Testing

Stability testing is crucial to ensure that a fragrance maintains its intended character and is safe for the consumer throughout the product's shelf life.[15][16]

Objective: To evaluate the stability of this compound in various product bases and under different environmental conditions.

Methodology:

  • Base Selection: Incorporate this compound at a predetermined concentration into various product bases (e.g., ethanol for fine fragrance, lotion, soap).

  • Accelerated Stability Testing:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months to simulate long-term aging.[15]

    • Light Exposure: Expose samples to controlled UV and visible light to assess potential for photodegradation.[15][17]

    • Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing and thawing to evaluate physical stability.[15]

  • Real-Time Stability Testing: Store samples under normal, controlled conditions for an extended period (e.g., 1-2 years).[15]

  • Evaluation: At specified time points, evaluate the samples for any changes in:

    • Odor: Assessed by a sensory panel.

    • Color and Appearance: Visually inspected and measured using a spectrophotometer.[15]

    • pH and Viscosity: Measured using appropriate instrumentation.

    • Chemical Composition: Analyzed via GC-MS to detect any degradation products.[14]

Signaling Pathway for Stability Testing Logic

Stability_Testing_Logic cluster_conditions Stress Conditions cluster_evaluation Evaluation Parameters Thermal Elevated Temperature Evaluation_Point Evaluation Time Point Thermal->Evaluation_Point Periodic Sampling Light UV/Visible Light Light->Evaluation_Point Periodic Sampling FreezeThaw Freeze-Thaw Cycles FreezeThaw->Evaluation_Point Periodic Sampling Odor Odor Profile Stability_Assessment Overall Stability Assessment Odor->Stability_Assessment Color Color & Appearance Color->Stability_Assessment Physical pH & Viscosity Physical->Stability_Assessment Chemical Chemical Composition (GC-MS) Chemical->Stability_Assessment Fragrance_in_Base This compound in Product Base Fragrance_in_Base->Thermal Fragrance_in_Base->Light Fragrance_in_Base->FreezeThaw Evaluation_Point->Odor Evaluation_Point->Color Evaluation_Point->Physical Evaluation_Point->Chemical

Caption: Logical flow of a comprehensive fragrance stability testing protocol.

Potential Applications in Perfumery

Based on its inferred fruity profile, this compound could be a valuable component in a variety of fragrance compositions:

  • Fine Fragrances: To impart a bright, fruity top or middle note in floral-fruity, citrus, and gourmand perfumes.

  • Personal Care Products: In shampoos, body washes, and lotions to provide a fresh and appealing scent.

  • Household Products: In air fresheners, candles, and laundry detergents to create a clean and pleasant ambiance.

Conclusion

While direct data on this compound is limited, its chemical structure strongly suggests its potential as a novel fruity fragrance ingredient. The experimental protocols outlined in these application notes provide a robust framework for researchers and perfumers to fully characterize its olfactory properties, performance, and stability. Through systematic sensory and analytical evaluation, the unique contributions of this compound to the art and science of perfumery can be thoroughly explored.

References

Protocol for the High-Purity Synthesis of Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the synthesis of high-purity cyclohexyl heptanoate, an ester commonly used in the flavor, fragrance, and specialty chemicals industries. The primary synthesis route described is the Fischer-Speier esterification of cyclohexanol and heptanoic acid using a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability, contributing to a greener and more efficient process. An alternative method using a traditional acid catalyst is also presented for comparison. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (C₁₃H₂₄O₂) is the ester formed from the condensation of cyclohexanol and heptanoic acid. Its synthesis is a classic example of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] To achieve high purity and yield, the equilibrium of this reaction must be shifted towards the product side. This is typically accomplished by using an excess of one reactant or by removing the water formed during the reaction.[3][4]

Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) are effective but can lead to purification challenges and waste generation.[2] The use of solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), provides a more environmentally friendly and efficient alternative.[6] These heterogeneous catalysts are easily separated from the reaction mixture by filtration, can be recycled, and often lead to higher product purity with fewer side reactions.[6]

This application note details a comprehensive protocol for the synthesis of this compound with a focus on achieving high purity (>99%). It includes a step-by-step experimental procedure, a comparison of different catalytic methods, and characterization data.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

ParameterMethod A: Solid Acid Catalyst (Amberlyst-15)Method B: Homogeneous Acid Catalyst (H₂SO₄)
Catalyst Amberlyst-15 (sulfonic acid resin)Concentrated Sulfuric Acid (H₂SO₄)
Catalyst Loading 10 mol% (relative to carboxylic acid)5 mol% (relative to carboxylic acid)
Reactant Ratio (Cyclohexanol:Heptanoic Acid) 1.2 : 11.2 : 1
Solvent TolueneToluene
Reaction Temperature Reflux (~110 °C)Reflux (~110 °C)
Reaction Time 6 - 8 hours4 - 6 hours
Work-up Procedure Filtration of catalyst, solvent removalAqueous work-up with neutralization
Purification Vacuum DistillationVacuum Distillation
Typical Yield 85 - 95%80 - 90%
Purity (GC-MS) > 99%98 - 99%
Advantages Easy catalyst removal and recycling, cleaner reactionFaster reaction time, readily available catalyst
Disadvantages Longer reaction time, higher initial catalyst costCatalyst neutralization required, potential for side reactions

Experimental Protocols

Materials and Equipment
  • Heptanoic acid (≥98%)

  • Cyclohexanol (≥99%)

  • Amberlyst-15 (or similar sulfonic acid resin)

  • Concentrated sulfuric acid (98%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectrometer, FT-IR Spectrometer

Method A: Synthesis using Solid Acid Catalyst (Amberlyst-15)

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (e.g., 0.1 mol, 13.02 g) and cyclohexanol (e.g., 0.12 mol, 12.02 g). b. Add toluene (100 mL) to dissolve the reactants. c. Add Amberlyst-15 resin (10 mol% with respect to heptanoic acid, e.g., ~5 g). d. Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

2. Reaction: a. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. b. Continue refluxing for 6-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the Amberlyst-15 catalyst by vacuum filtration and wash it with a small amount of toluene. The catalyst can be washed with methanol and dried for reuse. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to obtain the high-purity product.

Method B: Synthesis using Homogeneous Acid Catalyst (H₂SO₄)

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (e.g., 0.1 mol, 13.02 g) and cyclohexanol (e.g., 0.12 mol, 12.02 g). b. Add toluene (100 mL) to dissolve the reactants. c. Carefully add concentrated sulfuric acid (5 mol% with respect to heptanoic acid, e.g., ~0.27 mL, 0.5 g) dropwise with stirring. d. Assemble a Dean-Stark apparatus and a reflux condenser as described in Method A.

2. Reaction: a. Heat the mixture to reflux and continue for 4-6 hours, monitoring the water collection and reaction progress as in Method A.

3. Work-up and Purification: a. After cooling, transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until no more gas evolves), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and remove the toluene using a rotary evaporator. e. Purify the crude product by vacuum distillation.

Characterization Data (Predicted)

  • Appearance: Colorless liquid.

  • Molecular Formula: C₁₃H₂₄O₂

  • Molecular Weight: 212.33 g/mol

  • Boiling Point: Approx. 260-265 °C at atmospheric pressure (lower under vacuum).

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.70-4.80 (m, 1H, -O-CH-), 2.25 (t, J=7.5 Hz, 2H, -CH₂-COO-), 1.10-1.90 (m, 18H, cyclohexyl and heptanoyl chain protons), 0.88 (t, J=7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 72.5 (-O-CH-), 34.5, 31.5, 29.0, 25.5, 25.0, 23.5, 22.5 (cyclohexyl and heptanoyl chain carbons), 14.0 (-CH₃).

  • FT-IR (neat, cm⁻¹): 2930, 2855 (C-H stretching), 1735 (C=O ester stretching), 1170 (C-O stretching).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Heptanoic_Acid Heptanoic Acid Reaction_Vessel Round-bottom Flask with Dean-Stark Trap Heptanoic_Acid->Reaction_Vessel Cyclohexanol Cyclohexanol Cyclohexanol->Reaction_Vessel Catalyst Acid Catalyst (Amberlyst-15 or H₂SO₄) Catalyst->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Reflux Reflux (Heat & Stirring) Reaction_Vessel->Reflux Catalyst_Removal Catalyst Removal (Filtration for Solid Catalyst) or Neutralization Reflux->Catalyst_Removal Washing Aqueous Washing (for H₂SO₄ method) Catalyst_Removal->Washing Drying Drying over MgSO₄ Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product High-Purity This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the high-purity synthesis of this compound via Fischer-Speier esterification. The use of a solid acid catalyst is recommended for a more environmentally friendly process with a simpler work-up procedure, leading to excellent yields and purity. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.

References

Application Notes and Protocols for the Evaluation of Cyclohexyl Heptanoate in Insect Pheromone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pest management strategies increasingly rely on semiochemicals, such as insect pheromones, to monitor and control insect populations in a targeted and environmentally benign manner. The efficacy of a pheromone-based product is critically dependent on its formulation, which dictates the release rate and stability of the active pheromone components. While many formulation components are well-documented, the precise role of novel or proprietary ingredients can be elusive. This document provides a detailed framework for evaluating the potential roles of a specific compound, cyclohexyl heptanoate, in insect pheromone formulations.

This compound is a C13H24O2 ester that, while not extensively documented in public literature as a primary pheromone component for many insect species, possesses chemical properties that could make it a valuable additive in pheromone formulations. Its potential roles could include serving as a solvent, a carrier, a release rate modifier, or a synergist that enhances the activity of the primary pheromone.

These application notes provide protocols to systematically investigate the function and impact of this compound on the performance of an insect pheromone blend.

Potential Roles of this compound in Pheromone Formulations

Based on its chemical structure and the common components of semiochemical formulations, this compound could serve several functions:

  • Solvent or Carrier: Due to its ester nature, it could be a suitable solvent for lipophilic pheromone components, aiding in the manufacturing and loading of the pheromone into a dispenser.

  • Release Rate Modifier (Keeper/Fixative): With a molecular weight of 212.34 g/mol , it is less volatile than many smaller pheromone molecules. It could act as a 'keeper' to slow down the release of more volatile active ingredients, thereby extending the field life of the lure.

  • Plasticizer: In polymer-based dispensers (e.g., plastic vials, septa), it could function as a plasticizer, affecting the polymer matrix's permeability and thus modulating the pheromone release rate.

  • Synergist: In some cases, compounds structurally unrelated to the primary pheromone can enhance the behavioral response of the target insect. This compound could potentially act as a synergist, increasing the attractiveness of the pheromone blend.

  • Behavioral Modifier: It might influence a specific insect behavior, such as landing, arrestment, or close-range courtship, that is not elicited by the primary pheromone alone.

Experimental Protocols

To elucidate the specific role of this compound in a given pheromone formulation, a series of controlled laboratory and field experiments are necessary. The following protocols outline the key experimental designs.

Protocol 1: Laboratory-Based Release Rate Analysis

Objective: To determine the effect of this compound on the release rate of the active pheromone components from a dispenser.

Materials:

  • Pheromone dispensers (e.g., rubber septa, polyethylene vials)

  • Active pheromone components

  • This compound

  • Hexane (or other suitable solvent)

  • Volatile collection system (e.g., glass chambers, purified air source, adsorbent tubes like Tenax® TA)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Analytical balance

  • Micropipettes

Methodology:

  • Lure Preparation:

    • Prepare a stock solution of the active pheromone blend in hexane.

    • Prepare a second stock solution containing the same pheromone blend with the addition of a specific concentration of this compound (e.g., 1%, 5%, 10% by weight relative to the pheromone blend).

    • Prepare at least three types of lures for comparison:

      • Control Lure: Dispenser loaded only with the pheromone blend.

      • Test Lure(s): Dispenser loaded with the pheromone blend containing this compound at different concentrations.

      • Blank Lure: Dispenser loaded only with the solvent.

    • For each lure type, prepare a sufficient number of replicates (n ≥ 5).

    • Allow the solvent to evaporate completely before starting the experiment.

  • Volatile Collection:

    • Place each lure individually in a clean glass chamber.

    • Pass a stream of purified, humidified air over the lure at a constant flow rate (e.g., 100 mL/min).

    • Trap the volatiles exiting the chamber on an adsorbent tube for a set period (e.g., 24 hours).

    • Collect volatiles at different time points to determine the release profile over time (e.g., day 1, 3, 7, 14, 21, 28).

  • GC-MS Analysis:

    • Elute the trapped volatiles from the adsorbent tube with a small, precise volume of hexane.

    • Analyze the eluate using GC-MS to identify and quantify the pheromone components and this compound.

    • Use an internal standard for accurate quantification.

    • The GC-MS parameters should be optimized for the separation and detection of the target compounds. A typical protocol is detailed in Table 1.

Data Presentation:

The quantitative data from the GC-MS analysis should be summarized in a table to compare the release rates of the pheromone components with and without this compound.

Table 1: GC-MS Protocol for Pheromone Release Rate Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temp: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp150°C
Mass Range40-450 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity

Table 2: Hypothetical Release Rate Data for Pheromone Component 'A' (ng/hour)

FormulationDay 1Day 7Day 14Day 28
Pheromone Only150.2 ± 12.5110.8 ± 9.775.3 ± 6.830.1 ± 4.2
Pheromone + 5% CH125.6 ± 10.1105.4 ± 8.980.1 ± 7.255.9 ± 5.3
Pheromone + 10% CH110.3 ± 9.595.7 ± 8.170.5 ± 6.550.2 ± 4.9

Data are presented as mean ± standard deviation.

Protocol 2: Field-Based Behavioral Assay (Trap Catch)

Objective: To evaluate the effect of this compound on the attractiveness of the pheromone blend to the target insect species in a field setting.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, wing traps).

  • Lures prepared as described in Protocol 1 (Control, Test, and Blank).

  • Randomized complete block design layout in the field.

  • GPS unit for marking trap locations.

Methodology:

  • Experimental Setup:

    • Select a suitable field site with a known population of the target insect.

    • Establish multiple blocks (replicates) within the site. The number of blocks will depend on the size of the site and the expected insect pressure.

    • Within each block, deploy one of each lure type (Control, Test, Blank) in separate traps.

    • Randomize the placement of the different trap types within each block to minimize positional bias.

    • Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Trap Deployment and Monitoring:

    • Deploy the traps at the appropriate height and time of season for the target insect.

    • Check the traps at regular intervals (e.g., every 3-4 days) and record the number of target insects captured in each trap.

    • Replace the trap liners/bottoms as needed.

    • Continue the experiment for a duration relevant to the field life of the lures (e.g., 4-8 weeks).

Data Presentation:

The trap catch data should be summarized in a table to compare the attractiveness of the different lure formulations.

Table 3: Hypothetical Mean Cumulative Trap Catch of Target Insect

Lure FormulationWeek 1Week 2Week 4Week 6Total Catch
Blank0.5 ± 0.21.1 ± 0.42.3 ± 0.83.0 ± 1.16.9 ± 2.5
Pheromone Only25.3 ± 4.148.7 ± 6.285.4 ± 9.8110.2 ± 12.5269.6 ± 32.6
Pheromone + 5% CH35.8 ± 5.365.2 ± 8.1115.9 ± 13.4150.6 ± 18.7367.5 ± 45.5
Pheromone + 10% CH28.1 ± 4.552.3 ± 7.090.1 ± 10.5115.4 ± 13.9285.9 ± 35.9

Data are presented as mean ± standard error. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.

Visualizations

Signaling Pathway and Behavioral Response

The following diagram illustrates the hypothetical signaling pathway from the perception of the pheromone blend by the insect antenna to the behavioral response, and how this compound might modulate this process.

Signaling_Pathway cluster_Environment Environment cluster_Insect Insect Pheromone Pheromone Components Antenna Antennal Receptors Pheromone->Antenna Binding CH Cyclohexyl Heptanoate CH->Antenna Modulation? Brain Antennal Lobe (Signal Processing) CH->Brain Synergism? Antenna->Brain Neural Signal Behavior Behavioral Response (Trap Entry) Brain->Behavior Motor Output

Caption: Hypothetical modulation of insect pheromone perception and response by this compound.

Experimental Workflow

The diagram below outlines the logical workflow for evaluating a novel component like this compound in a pheromone formulation.

Experimental_Workflow Formulation Formulation Preparation (Control vs. Test with CH) Lab_Analysis Lab Analysis: Release Rate (GC-MS) Formulation->Lab_Analysis Field_Trial Field Trial: Behavioral Assay (Trapping) Formulation->Field_Trial Data_Analysis Data Analysis and Interpretation Lab_Analysis->Data_Analysis Field_Trial->Data_Analysis Conclusion Conclusion on Role of This compound Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound in pheromone formulations.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to systematically evaluate the role of this compound or any other novel component in an insect pheromone formulation. By combining laboratory-based chemical analysis with field-based behavioral assays, it is possible to determine whether such a compound acts as a simple solvent, a critical release rate modifier, a behavioral synergist, or has no significant effect. This structured approach is essential for optimizing pheromone-based pest management tools and for the development of more effective and longer-lasting insect lures.

Application Notes and Protocols for the Biocatalytic and Enzymatic Synthesis of Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic and enzymatic synthesis of cyclohexyl heptanoate, a valuable ester with applications in flavors, fragrances, and as a potential pharmaceutical intermediate. The use of lipases as biocatalysts offers a green and sustainable alternative to traditional chemical synthesis methods.

Introduction

This compound is an ester typically synthesized through the esterification of cyclohexanol and heptanoic acid. Biocatalytic synthesis, employing enzymes such as lipases, presents a highly selective and environmentally friendly approach, operating under mild reaction conditions. This method minimizes the formation of byproducts and reduces energy consumption. Immobilized lipases, such as Novozym® 435, are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective for industrial applications.

Enzymatic Reaction Pathway

The synthesis of this compound is achieved through the direct esterification of cyclohexanol and heptanoic acid, catalyzed by a lipase. The reaction is a reversible process where water is formed as a byproduct. To drive the equilibrium towards the formation of the ester, the removal of water is often beneficial.

Enzymatic_Esterification cluster_reactants Reactants cluster_products Products Cyclohexanol Cyclohexanol Lipase Lipase (e.g., Novozym® 435) Cyclohexanol->Lipase Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Lipase Cyclohexyl_Heptanoate This compound Water Water Lipase->Cyclohexyl_Heptanoate Esterification Lipase->Water

Fig. 1: Enzymatic esterification of cyclohexanol and heptanoic acid.

Quantitative Data Summary

While specific data for this compound synthesis is extrapolated, the following tables summarize typical quantitative data for lipase-catalyzed esterification of similar compounds, providing a strong starting point for reaction optimization.

Table 1: Typical Reaction Parameters for Lipase-Catalyzed Ester Synthesis

ParameterTypical RangeNotes
Enzyme Novozym® 435 (immobilized Candida antarctica lipase B)A versatile and commonly used lipase for ester synthesis.
Substrates Cyclohexanol, Heptanoic AcidHigh purity substrates are recommended for optimal conversion.
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.5An excess of the alcohol can shift the equilibrium towards the product.
Enzyme Loading 1-10% (w/w of total substrates)Higher loading can increase the reaction rate but also the cost.
Temperature 40-70 °COptimal temperature depends on the enzyme's thermal stability.
Reaction Time 4-48 hoursMonitored by techniques like GC or HPLC until desired conversion is reached.
Solvent Solvent-free or non-polar organic solvents (e.g., hexane, heptane)Solvent-free systems are preferred for green chemistry principles.
Agitation Speed 150-250 rpmTo ensure proper mixing and reduce mass transfer limitations.

Table 2: Expected Performance Metrics

MetricExpected ValueFactors Influencing the Metric
Conversion (%) >90%Molar ratio, temperature, enzyme loading, water removal.
Yield (%) 85-95%Dependent on conversion and purification efficiency.
Enzyme Reusability 5-10 cyclesProper handling and washing of the immobilized enzyme are crucial.

Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic synthesis of this compound.

Materials and Equipment
  • Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)

  • Substrates: Cyclohexanol (≥99% purity), Heptanoic acid (≥99% purity)

  • Solvent (optional): n-hexane or n-heptane (anhydrous)

  • Equipment:

    • Round bottom flask or jacketed glass reactor

    • Magnetic stirrer with heating plate or overhead stirrer

    • Condenser (if a solvent is used)

    • Vacuum pump (for solvent removal and optional water removal)

    • Rotary evaporator

    • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

    • Standard laboratory glassware

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrates (Cyclohexanol & Heptanoic Acid) B Add to Reactor A->B C Add Novozym® 435 B->C D Set Temperature & Agitation C->D E Monitor Reaction Progress (GC/HPLC) D->E F Filter to Recover Enzyme E->F Reaction Complete G Wash & Dry Recovered Enzyme F->G Enzyme for Reuse H Purify Product (e.g., distillation, chromatography) F->H I Characterize Product (GC-MS, NMR) H->I

Fig. 2: General workflow for enzymatic synthesis of this compound.
Detailed Synthesis Protocol (Solvent-Free System)

  • Reactant Preparation: In a 100 mL round bottom flask, add cyclohexanol and heptanoic acid in a 1:1 molar ratio (e.g., 0.1 mol of each).

  • Enzyme Addition: Add Novozym® 435 (5% w/w of the total substrate mass).

  • Reaction Setup: Place the flask in a temperature-controlled oil bath on a magnetic stirrer. Set the temperature to 60 °C and the stirring speed to 200 rpm.

  • Reaction Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., every 2 hours). Analyze the samples by GC to determine the conversion of the limiting reactant.

  • Reaction Completion: The reaction is considered complete when the conversion reaches a plateau (typically >90%).

  • Enzyme Recovery: After the reaction, cool the mixture to room temperature. Separate the immobilized enzyme by filtration.

  • Enzyme Washing for Reuse: Wash the recovered Novozym® 435 with a suitable solvent (e.g., hexane) to remove any adsorbed substrates and products. Dry the enzyme under vacuum before reusing it in subsequent batches.

  • Product Purification: The liquid product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.

  • Product Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method: Gas Chromatography (GC)
  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane) before injection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion - Insufficient reaction time- Low enzyme activity- Water accumulation- Extend the reaction time- Increase enzyme loading or use fresh enzyme- Perform the reaction under vacuum or with a desiccant
Enzyme Deactivation - High temperature- Inappropriate solvent- Mechanical stress- Optimize the reaction temperature- Use a non-polar, anhydrous solvent- Reduce the agitation speed
Difficulty in Product Purification - Similar boiling points of reactants and product- Use fractional distillation- Employ column chromatography for purification

Conclusion

The biocatalytic synthesis of this compound using immobilized lipases like Novozym® 435 offers a robust, efficient, and sustainable method for the production of this valuable ester. The provided protocols and data serve as a strong foundation for researchers and professionals to develop and optimize this green synthetic route for various applications. Further optimization of reaction parameters can lead to even higher yields and process efficiency.

Application Note: Quantitative Analysis of Cyclohexyl Heptanoate in Essential Oil-Based Fragrance Products by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclohexyl heptanoate is a synthetic ester prized for its fruity, waxy, and slightly floral aroma, making it a valuable component in the fragrance industry. While not found in nature, it is frequently incorporated into essential oil blends and other scented consumer products to impart specific olfactory notes. The accurate quantification of this compound is crucial for quality control, ensuring product consistency, and meeting regulatory standards for fragrance ingredients. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound in complex matrices such as essential oil-based fragrance formulations.

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. An essential oil-based sample is diluted and fortified with an internal standard before being injected into the GC-MS system. The compounds are separated on a non-polar capillary column based on their boiling points and polarity. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity for the quantification of this compound and the internal standard. Quantification is achieved by constructing a calibration curve using certified reference standards.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Hexane (GC grade, ≥99%), Ethanol (GC grade, ≥99.5%)

  • Standards: this compound (certified reference material, ≥98%), 4,4'-Dibromobiphenyl (internal standard, ≥99%)

  • Gases: Helium (carrier gas, 99.999% purity)

  • Sample: Commercial fragrance oil containing a blend of essential oils and synthetic fragrance compounds.

2. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler: Agilent 7693A (or equivalent)

3. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,4'-dibromobiphenyl and dissolve in 100 mL of hexane.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

4. Sample Preparation

  • Accurately weigh 100 mg of the essential oil-based fragrance sample into a 10 mL volumetric flask.

  • Add 100 µL of the internal standard stock solution (1000 µg/mL) to the flask.

  • Dilute to the mark with hexane.

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

5. GC-MS Parameters

Parameter Value
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions This compound: m/z 113 (quantifier), m/z 83, 129 (qualifiers)4,4'-Dibromobiphenyl (IS): m/z 312 (quantifier), m/z 154 (qualifier)

Data Presentation

Table 1: Linearity of Calibration Curve for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.098
50.495
101.002
252.510
504.989
10010.050
0.9998

Table 2: Quantitative Results for this compound in Fragrance Oil Samples

Sample IDSample Weight (mg)Calculated Concentration (µg/mL)Concentration in Sample (% w/w)
Fragrance A100.545.24.50
Fragrance B99.858.95.90
Fragrance C101.232.73.23

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing node_std_prep Standard & IS Stock Solution Preparation node_cal_std Calibration Standards (1-100 µg/mL + IS) node_std_prep->node_cal_std Dilution node_gcms GC-MS Analysis (SIM Mode) node_cal_std->node_gcms node_sample_prep Sample Weighing & Dilution with Internal Standard node_sample_prep->node_gcms node_peak_integration Peak Integration & Area Ratio Calculation node_gcms->node_peak_integration node_calibration_curve Calibration Curve Generation (R² > 0.999) node_peak_integration->node_calibration_curve node_quantification Quantification of This compound node_peak_integration->node_quantification node_calibration_curve->node_quantification Apply Regression

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The described GC-MS method provides a reliable, sensitive, and accurate means for the quantitative determination of this compound in complex essential oil-based fragrance products. The use of an internal standard and Selected Ion Monitoring mode ensures high precision and selectivity, making this method suitable for routine quality control in the fragrance and cosmetic industries. The sample preparation is straightforward, and the chromatographic runtime allows for a high throughput of samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fragrance compositions.

Application Notes and Protocols: Cyclohexyl Heptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of cyclohexyl heptanoate as a reactant in various organic transformations. While primarily recognized for its use as a fragrance and flavoring agent, its ester functionality allows it to serve as a versatile starting material for the synthesis of a range of valuable organic compounds. This document outlines detailed protocols for key reactions, supported by data tables and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Hydrolysis of this compound

Hydrolysis of this compound yields cyclohexanol and heptanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis (Reversible)

This reaction is the reverse of esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a large excess of water (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10 mol%).

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture of cyclohexanol and heptanoic acid.

  • Purify the products by fractional distillation or column chromatography.

Base-Catalyzed Hydrolysis (Saponification - Irreversible)

Saponification is an irreversible process that yields a carboxylate salt and an alcohol.[1]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1 equivalents), dissolved in water.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salt, forming heptanoic acid.

  • Extract the products with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting cyclohexanol and heptanoic acid via fractional distillation or column chromatography.

Table 1: Quantitative Data for Hydrolysis of this compound (Illustrative)

Reaction TypeCatalystTemp (°C)Time (h)Product 1Yield (%)Product 2Yield (%)
Acid-CatalyzedH₂SO₄1004-6Cyclohexanol~90Heptanoic Acid~90
Base-CatalyzedNaOH802-4Cyclohexanol>95Sodium Heptanoate>95

Reaction Pathway: Hydrolysis of this compound

hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed reactant This compound intermediate_acid Protonated Ester reactant->intermediate_acid + H⁺ intermediate_base Tetrahedral Intermediate reactant->intermediate_base + OH⁻ products_acid Cyclohexanol + Heptanoic Acid intermediate_acid->products_acid + H₂O products_base Cyclohexanol + Sodium Heptanoate intermediate_base->products_base water H₂O acid H⁺ base OH⁻ transesterification_workflow start Start prepare_alkoxide Prepare Sodium Methoxide in Methanol start->prepare_alkoxide add_ester Add this compound prepare_alkoxide->add_ester react Stir at RT/Heat add_ester->react monitor Monitor Reaction (GC/TLC) react->monitor neutralize Neutralize with Acetic Acid monitor->neutralize evaporate Remove Excess Methanol neutralize->evaporate extract Workup (H₂O, Ether Extraction) evaporate->extract purify Purify by Distillation extract->purify end End purify->end reduction

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude cyclohexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from cyclohexanol and heptanoic acid?

A1: The most common impurities include unreacted starting materials such as cyclohexanol and heptanoic acid, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction. A potential side-product is dicyclohexyl ether, which can form via the acid-catalyzed dehydration of two cyclohexanol molecules.

Q2: How can I remove the acid catalyst from my crude product?

A2: The acid catalyst can be effectively removed by performing a liquid-liquid extraction. Washing the crude product with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), will neutralize the acid catalyst, converting it into a salt that is soluble in the aqueous phase and can be easily separated.

Q3: My crude product is an emulsion after aqueous workup. How can I break it?

A3: Emulsions can form during liquid-liquid extraction if the mixture is shaken too vigorously. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the mixture in the separatory funnel.

  • Add a small amount of brine (saturated NaCl solution), which can help to increase the density of the aqueous phase and disrupt the emulsion.

  • Filter the mixture through a pad of Celite or glass wool.

Q4: What is the best method to separate this compound from unreacted cyclohexanol?

A4: Fractional distillation is a suitable method for separating this compound from unreacted cyclohexanol, as their boiling points are significantly different. Cyclohexanol has a lower boiling point than this compound and will distill first.

Q5: Can I use column chromatography to purify my this compound?

A5: Yes, flash column chromatography is an effective technique for purifying this compound, especially for removing non-volatile impurities and closely related byproducts. A silica gel stationary phase with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) is typically used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Loss of product during aqueous workup. - Inefficient fractional distillation.- Ensure the reaction has gone to completion using techniques like TLC or GC. - Perform multiple extractions with the organic solvent to maximize recovery from the aqueous phase. - Use a fractionating column with sufficient theoretical plates and ensure a slow and steady distillation rate.
Product is Contaminated with Heptanoic Acid - Incomplete neutralization during the aqueous wash.- Wash the organic layer with additional portions of saturated sodium bicarbonate solution until CO₂ evolution ceases.
Product is Contaminated with Cyclohexanol - Inefficient separation during distillation.- Use a more efficient fractionating column. - Optimize the distillation temperature and pressure. - Consider purification by column chromatography.
Product Contains Dicyclohexyl Ether - High reaction temperature during esterification leading to dehydration of cyclohexanol.- Control the reaction temperature carefully. - Dicyclohexyl ether has a boiling point close to that of this compound, making separation by distillation difficult. Flash column chromatography is the recommended method for removal.
Purified Product is Wet (Cloudy Appearance) - Incomplete drying of the organic phase.- Ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). - Allow adequate time for the drying agent to work before filtration.

Data Presentation: Physical Properties of Key Compounds

The following table summarizes the physical properties of this compound and related compounds to aid in the development of purification strategies.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
This compound C₁₃H₂₄O₂212.33~252-253 (estimated for hexyl heptanoate)[1]~0.86Insoluble
Cyclohexanol C₆H₁₂O100.16161.8[2]0.962[2]Sparingly soluble (3.6 g/100 mL at 20°C)[2]
Heptanoic Acid C₇H₁₄O₂130.18223[3][4][5]0.918[3][4][5]Slightly soluble[3]
Cyclohexene C₆H₁₀82.1483[6][7]0.811Insoluble[6]
Dicyclohexyl Ether C₁₂H₂₂O182.30238-2390.908Insoluble

Experimental Protocols

This protocol describes the workup of a typical Fischer esterification reaction mixture to remove the acid catalyst and unreacted heptanoic acid.

  • Quenching the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.

  • Dilution: Add an equal volume of a suitable organic solvent in which the this compound is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl the funnel gently after each addition and vent frequently, as the neutralization of the acid catalyst will produce carbon dioxide gas. Continue adding the bicarbonate solution until no more gas evolves.

  • Separation: After the gas evolution has ceased, stopper the funnel and shake gently, remembering to vent. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove any remaining water and break up potential emulsions. Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

This protocol is for the purification of the crude this compound by separating it from lower-boiling impurities like unreacted cyclohexanol.

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin to heat the flask gently using a heating mantle.

  • Collecting Fractions: As the mixture heats up, the component with the lowest boiling point will begin to vaporize, rise through the fractionating column, condense, and collect in the receiving flask. Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of cyclohexanol (around 161°C).

  • Product Collection: Once the lower-boiling fraction has been collected, the temperature will either drop or begin to rise sharply. Increase the heating to distill the this compound. Collect the fraction that distills at the expected boiling point of the product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

This protocol is suitable for the final purification of this compound to remove any remaining impurities, particularly dicyclohexyl ether.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). The polarity of the eluent can be gradually increased if necessary to elute the desired product.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (Ester, Cyclohexanol, Heptanoic Acid, Catalyst, Water, Dicyclohexyl Ether) extraction Liquid-Liquid Extraction (Wash with NaHCO₃ (aq)) crude_product->extraction aqueous_waste Aqueous Waste (Catalyst, Heptanoic Acid Salts, Water) extraction->aqueous_waste Separate organic_layer Organic Layer (Ester, Cyclohexanol, Dicyclohexyl Ether) extraction->organic_layer Separate drying Drying (Anhydrous MgSO₄) organic_layer->drying dried_organic Dried Organic Solution drying->dried_organic solvent_removal Solvent Removal (Rotary Evaporation) dried_organic->solvent_removal distillation_feed Crude Product for Distillation solvent_removal->distillation_feed distillation Fractional Distillation distillation_feed->distillation cyclohexanol_fraction Low-Boiling Fraction (Cyclohexanol) distillation->cyclohexanol_fraction Collect ester_fraction High-Boiling Fraction (this compound, Dicyclohexyl Ether) distillation->ester_fraction Collect chromatography Flash Column Chromatography ester_fraction->chromatography pure_product Purified this compound chromatography->pure_product Isolate ether_byproduct Dicyclohexyl Ether Fraction chromatography->ether_byproduct Isolate

References

methods for improving the yield of cyclohexyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclohexyl heptanoate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Fischer Esterification

Possible Causes and Solutions:

CauseSolution
Equilibrium Not Shifted Towards Products The Fischer esterification is a reversible reaction. To favor product formation, use a large excess of one reactant, typically the alcohol (cyclohexanol), as it is often less expensive and easier to remove.[1][2] Another effective strategy is to remove water as it forms, which can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1]
Ineffective Catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or decomposed. For sensitive substrates, milder catalysts like scandium(III) triflate may be used.[1] Heterogeneous catalysts such as Amberlyst-15 can also be employed and offer the advantage of easier separation from the reaction mixture.[3][4][5][6][7]
Insufficient Reaction Time or Temperature Fischer esterification can be slow.[8] Typical reaction times range from 1 to 10 hours at temperatures between 60-110 °C.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Reactant Purity The presence of water in the reactants (heptanoic acid or cyclohexanol) or solvent can inhibit the reaction. Ensure all reagents and glassware are thoroughly dried before use.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

CauseSolution
Dehydration of Cyclohexanol At elevated temperatures in the presence of a strong acid catalyst, cyclohexanol can undergo dehydration to form cyclohexene. This can be minimized by maintaining the reaction temperature at the lower end of the effective range (60-80 °C).
Oligomerization of Cyclohexene If cyclohexene is formed as a side product, it can further react to form oligomers, especially at higher temperatures. Using milder catalysts or lower temperatures can mitigate this issue. One study noted that no oligomerization of cyclohexene was observed in the temperature range of 90 to 105 °C when using an ion exchange resin catalyst.[8]
Ether Formation Under acidic conditions, two molecules of cyclohexanol can react to form dicyclohexyl ether. Using a molar excess of the carboxylic acid can help to reduce this side reaction.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseSolution
Removal of Acid Catalyst If a homogeneous acid catalyst like sulfuric acid is used, it must be neutralized and removed. This is typically done by washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.[9]
Separating Unreacted Starting Materials Unreacted heptanoic acid can be removed by washing with a basic solution (e.g., sodium bicarbonate). Excess cyclohexanol can be more challenging to remove due to its similar properties to the ester. Fractional distillation under reduced pressure is often the most effective method for separating the product from unreacted cyclohexanol.
Emulsion Formation During Workup Emulsions can form during the aqueous workup. Adding brine (saturated NaCl solution) can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between heptanoic acid and cyclohexanol.[1] It is a reversible reaction, and strategies to drive the reaction to completion are necessary for high yields.[1][8]

  • Enzymatic Esterification: This method utilizes lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), as catalysts.[10][11][12] This approach offers high selectivity and milder reaction conditions, often leading to higher purity products.

  • Synthesis from Cyclohexene: Cyclohexyl esters can be synthesized directly from cyclohexene and a carboxylic acid using a solid acid catalyst like an ion exchange resin.[8] This method boasts 100% atom economy as all reactant atoms are incorporated into the final product.[8]

Q2: How can I maximize the yield of my Fischer esterification reaction?

A2: To maximize the yield, you should focus on shifting the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of one of the reactants, typically cyclohexanol.[2]

  • Removing the water byproduct as it is formed, for example, by using a Dean-Stark apparatus.[1]

  • Ensuring your catalyst is active and used in the appropriate amount.

Q3: What are the advantages of using an enzymatic method for synthesis?

A3: Enzymatic synthesis offers several advantages:

  • High Selectivity: Enzymes are highly selective catalysts, which can lead to fewer side products and a purer final product.

  • Mild Reaction Conditions: Enzymatic reactions are typically run at lower temperatures and neutral pH, which is beneficial for sensitive substrates.

  • Environmentally Friendly: Enzymes are biodegradable and the reactions often use less hazardous solvents.

  • Reusability: Immobilized enzymes, like Novozym 435, can be recovered and reused for multiple reaction cycles.[13]

Q4: What is a good starting point for reaction conditions for Fischer esterification?

A4: A common starting point is to use a 1:1 to 1:3 molar ratio of heptanoic acid to cyclohexanol, with a catalytic amount of an acid like p-toluenesulfonic acid (e.g., 5 mol%). The reaction can be refluxed in a solvent like toluene using a Dean-Stark trap to remove water. Monitor the reaction for several hours at 80-110°C.

Q5: How do I choose between a homogeneous and a heterogeneous catalyst?

A5:

  • Homogeneous catalysts (e.g., sulfuric acid) are dissolved in the reaction mixture, leading to good contact with reactants and potentially faster reaction rates. However, they need to be neutralized and removed during workup, which can be cumbersome.

  • Heterogeneous catalysts (e.g., Amberlyst-15 resin) are in a different phase from the reaction mixture (usually solid-liquid).[4] This makes them easy to remove by simple filtration at the end of the reaction, and they can often be reused. This simplifies purification and reduces waste.

Quantitative Data Summary

Synthesis MethodCatalystReactantsKey ConditionsYield (%)Reference
Fischer Esterificationp-Toluenesulfonic acidHippuric acid, CyclohexanolReflux in toluene with Dean-Stark trap, 30h96[9]
Fischer EsterificationSulfuric acidBenzoic acid, Methanol65°C90[9]
Fischer EsterificationSulfuric acidHydroxy acid, EthanolReflux, 2h95[9]
Enzymatic SynthesisNovozym® 4352-Methylhexanoic acid, 2-Ethylhexanol80°C, 20% excess alcohol99[13]
Hydrogenation of Cyclohexyl AcetateCu2Zn1.25/Al2O3Cyclohexyl acetateLiquid-phase hydrogenation93.9 (conversion)[14]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add heptanoic acid (1 molar equivalent), cyclohexanol (2-3 molar equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 molar equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will separate and be collected in the arm of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap. The reaction progress can also be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude ester by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Novozym® 435

  • Setup: In a suitable reaction vessel, combine heptanoic acid (1 molar equivalent) and cyclohexanol (1-1.2 molar equivalents). A solvent-free system is often preferred for enzymatic esterifications.[13]

  • Catalyst: Add the immobilized enzyme, Novozym® 435 (typically 1-10% by weight of the reactants).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) with stirring. Higher temperatures can lead to enzyme denaturation.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Workup:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: The product is often of high purity and may require minimal further purification. If necessary, unreacted starting materials can be removed by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Heptanoic Acid, Cyclohexanol, Acid Catalyst, and Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor_reaction Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor_reaction cool Cool to Room Temperature monitor_reaction->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry with Anhydrous Agent wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Cyclohexyl Heptanoate distill->product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting_Low_Yield start Low Yield of This compound check_equilibrium Is the equilibrium shifted towards the products? start->check_equilibrium check_catalyst Is the catalyst active and appropriate? check_equilibrium->check_catalyst Yes solution_equilibrium Use excess alcohol and/or remove water (Dean-Stark). check_equilibrium->solution_equilibrium No check_conditions Are the reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or consider a different one (e.g., heterogeneous). check_catalyst->solution_catalyst No check_purity Are the reactants and solvents anhydrous? check_conditions->check_purity Yes solution_conditions Increase reaction time and/or temperature and monitor progress (TLC/GC). check_conditions->solution_conditions No solution_purity Thoroughly dry all reagents, solvents, and glassware. check_purity->solution_purity No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Cyclohexyl Heptanoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of cyclohexyl heptanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of this compound degradation.

IssuePossible Cause(s)Troubleshooting Steps
No degradation observed or slow degradation rate Inappropriate experimental conditions (pH, temperature).Verify and optimize pH and temperature. Ester hydrolysis is typically faster under basic or acidic conditions compared to neutral pH. Increase temperature to accelerate the reaction rate, but be mindful of potential side reactions at excessive heat.
Low enzyme activity (for biotic degradation studies).Ensure the microbial culture or enzyme preparation is active and viable. Use a fresh culture or a new batch of enzyme. Optimize enzyme concentration and buffer conditions.
Incorrect solvent choice.Ensure this compound is soluble in the chosen solvent system. For enzymatic studies, ensure the solvent is not denaturing the enzyme.
Unexpected peaks in chromatogram (e.g., HPLC) Transesterification with alcohol-based solvents.If using an alcohol (e.g., methanol, ethanol) as a solvent or co-solvent during hydrolysis, transesterification can occur, leading to the formation of methyl or ethyl heptanoate. Use a non-alcoholic solvent like acetonitrile or a buffered aqueous solution.
Contamination of glassware or reagents.Ensure all glassware is thoroughly cleaned and reagents are of high purity. Run a blank sample to check for background contamination.
Secondary degradation of primary products.The initial degradation products (cyclohexanol and heptanoic acid) may undergo further degradation. Analyze for expected secondary products to confirm.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase composition.Optimize the mobile phase, including the organic modifier concentration and pH, to improve peak shape and resolution between the parent compound and its degradation products.
Column degradation.The HPLC column may degrade over time, especially under harsh pH conditions. Use a guard column and ensure the mobile phase pH is within the column's recommended range. If necessary, replace the column.
Sample overload.Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject.
Difficulty in identifying degradation products Insufficient concentration of degradation products.Concentrate the sample before analysis. Techniques like solid-phase extraction (SPE) can be used to enrich the degradation products.
Lack of appropriate analytical standards.Synthesize or purchase authentic standards of expected degradation products (cyclohexanol, heptanoic acid, adipic acid) for confirmation by comparing retention times and mass spectra.
Co-elution of peaks.Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to resolve co-eluting peaks. Utilize a mass spectrometer (LC-MS) for more definitive identification based on mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The primary degradation pathway of this compound is initiated by the hydrolysis of the ester bond. This reaction cleaves the molecule into cyclohexanol and heptanoic acid. This can occur through both abiotic (chemical) and biotic (enzymatic) processes.

Q2: What happens to cyclohexanol and heptanoic acid after the initial hydrolysis?

A2:

  • Heptanoic acid , being a fatty acid, is typically degraded through a process called β-oxidation . In this metabolic pathway, the fatty acid is broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production.

  • Cyclohexanol can be degraded through several routes. In many microbial systems, it is first oxidized to cyclohexanone. The cyclohexanone ring is then cleaved, often via a Baeyer-Villiger monooxygenase-catalyzed reaction, to form a lactone, which is subsequently hydrolyzed to a linear dicarboxylic acid, such as adipic acid. Adipic acid can be further metabolized. Abiotic oxidation of cyclohexanol, for instance with strong oxidizing agents like nitric acid, can also yield adipic acid.

Q3: What are the key factors influencing the degradation rate of this compound?

A3: The degradation rate is influenced by several factors:

  • pH: Hydrolysis is generally faster in acidic or alkaline conditions compared to neutral pH.

  • Temperature: Higher temperatures typically increase the rate of chemical hydrolysis.

  • Microbial Activity: In biological systems, the presence of specific enzymes (esterases, lipases, and oxidoreductases) and the overall metabolic activity of the microbial population are crucial.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Matrix Effects: The presence of other components in the formulation or experimental medium can affect the stability of this compound.

Q4: How can I monitor the degradation of this compound experimentally?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective technique. A reverse-phase HPLC method can be developed to separate and quantify the disappearance of the parent this compound and the appearance of its degradation products, cyclohexanol and heptanoic acid. Gas Chromatography (GC) can also be used, particularly for the analysis of the more volatile cyclohexanol.

Q5: What are "forced degradation" studies and why are they important?

A5: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, UV light) to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the parent drug from its degradation products.

  • Understanding the intrinsic stability of the molecule.

Quantitative Data

The following table summarizes representative hydrolysis rate constants for esters similar to this compound under different conditions. Note that specific rates for this compound may vary.

EsterConditionsRate Constant (k)Reference
Cyclohexyl AcetateAlkaline hydrolysis in 70% acetone-waterVaries with temperature[1]
Methyl BenzoateAlkaline hydrolysis in 80% methanol-waterVaries with temperature[1]
Fatty Acid EstersSubcritical water (483–543 K)Follows first-order kinetics[2]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If degradation is too rapid, use a lower temperature or lower concentration of NaOH.

  • Neutral Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of water.

    • Incubate at a controlled temperature (e.g., 60°C or higher).

    • Withdraw aliquots at specified time points.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of degradation products.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound, cyclohexanol, and heptanoic acid.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: Low UV (e.g., 205-215 nm) for the ester and acid. An MS detector is preferred for more specific detection and identification.

Procedure:

  • Prepare standard solutions of this compound, cyclohexanol, and heptanoic acid of known concentrations.

  • Inject the standards to determine their retention times and to generate a calibration curve for quantification.

  • Inject the samples from the forced degradation study.

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

  • Quantify the amount of each compound using the calibration curves.

Signaling Pathways and Experimental Workflows

DegradationPathways CH This compound Cyclohexanol Cyclohexanol CH->Cyclohexanol Hydrolysis HeptanoicAcid Heptanoic Acid CH->HeptanoicAcid Hydrolysis Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation AcetylCoA Acetyl-CoA HeptanoicAcid->AcetylCoA β-Oxidation AdipicAcid Adipic Acid Cyclohexanone->AdipicAcid Ring Cleavage Metabolism1 Further Metabolism AdipicAcid->Metabolism1 BetaOxidation β-Oxidation

Caption: Biotic and abiotic degradation pathways of this compound.

ExperimentalWorkflow Start Start: this compound Sample ForcedDegradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Start->ForcedDegradation SamplePrep Sample Preparation (Dilution, Neutralization) ForcedDegradation->SamplePrep HPLC HPLC/LC-MS Analysis SamplePrep->HPLC DataAnalysis Data Analysis (Identify & Quantify Degradants) HPLC->DataAnalysis Pathway Elucidate Degradation Pathway DataAnalysis->Pathway

Caption: General experimental workflow for identifying degradation pathways.

References

Technical Support Center: Optimization of Enzymatic Synthesis of Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of cyclohexyl heptanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Suboptimal reaction temperature.Optimize the reaction temperature. Most lipase-catalyzed reactions have an optimal temperature between 40-60°C. Perform small-scale experiments at various temperatures within this range to find the optimum for your specific lipase.
Incorrect molar ratio of substrates.Vary the molar ratio of cyclohexanol to heptanoic acid. An excess of one substrate can sometimes drive the reaction forward, but a large excess can also lead to substrate inhibition. Start with a 1:1 ratio and then test ratios like 1:1.5, 1.5:1, 1:2, and 2:1.
Inappropriate enzyme loading.The amount of lipase is critical. Too little enzyme will result in a slow reaction and low yield, while too much can be uneconomical and may not significantly increase the yield after a certain point. Experiment with enzyme concentrations typically ranging from 1-10% (w/w) of the total substrate weight.
Presence of excess water.While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis). Ensure anhydrous solvents are used and consider adding molecular sieves to the reaction mixture to remove water produced during esterification.
Enzyme inhibition by substrates or product.High concentrations of either the alcohol or the acid can inhibit the enzyme. The product, this compound, can also cause product inhibition.[1] To mitigate this, consider a stepwise addition of the inhibitory substrate or in-situ product removal.
Slow Reaction Rate Insufficient mixing.Ensure adequate agitation to minimize mass transfer limitations, especially when using an immobilized enzyme. A stirring speed of 150-250 rpm is generally recommended.
Low enzyme activity.Verify the activity of your lipase. The enzyme may have degraded due to improper storage or handling.
Incorrect solvent choice.The solvent can significantly impact enzyme activity and stability. Non-polar solvents like hexane or heptane are often preferred for esterification reactions as they favor the forward reaction.
Enzyme Inactivation Extreme temperature or pH.Lipases are sensitive to high temperatures and extreme pH values. Operate within the recommended temperature and pH range for the specific lipase being used.
Inappropriate solvent.Polar solvents can strip the essential water layer from the enzyme, leading to inactivation. If a polar solvent is necessary, choose one with a log P value that is known to be compatible with lipases.
Difficulty in Product Purification Unreacted substrates.Optimize the reaction conditions to maximize conversion and minimize the amount of unreacted starting materials.
By-product formation.By-products can sometimes form, especially at higher temperatures. Lowering the reaction temperature might reduce by-product formation.

Frequently Asked Questions (FAQs)

Q1: Which lipase should I choose for the synthesis of this compound?

A1: Several lipases can be effective for ester synthesis. Candida antarctica lipase B (CALB), often available in an immobilized form as Novozym® 435, is a widely used and highly effective catalyst for a broad range of esterification reactions due to its high activity, stability, and selectivity.[1][2] Other lipases from Rhizomucor miehei and Pseudomonas species can also be screened for their efficiency in this specific synthesis. It is recommended to perform a screening of different lipases to identify the most suitable one for your application.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent is a critical parameter. For enzymatic esterification, non-polar, hydrophobic solvents such as n-hexane, n-heptane, or cyclohexane are generally preferred. These solvents help to shift the reaction equilibrium towards ester synthesis by minimizing the solubility of water, which is a byproduct of the reaction. Using a solvent-free system is also a viable and environmentally friendly option, especially if the substrates are liquid at the reaction temperature.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the reactants (cyclohexanol and heptanoic acid) and the product (this compound). Another common method is to measure the consumption of the acidic substrate (heptanoic acid) by titration with a standard base.

Q4: What is the typical reaction time for the enzymatic synthesis of this compound?

A4: The reaction time can vary significantly depending on the specific reaction conditions, including the type and amount of lipase, temperature, and substrate concentrations. Typically, these reactions can take anywhere from a few hours to 48 hours to reach equilibrium or a high conversion rate. It is advisable to monitor the reaction over time to determine the optimal reaction duration for your specific setup.

Q5: How can I improve the reusability of the immobilized enzyme?

A5: To improve the reusability of an immobilized enzyme like Novozym® 435, it is crucial to handle it carefully. After each reaction cycle, the enzyme should be recovered by filtration or centrifugation, washed with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrates and products, and then dried under vacuum before being used in the next cycle. Proper washing and drying are essential to maintain the enzyme's activity over multiple uses.

Experimental Protocols

General Protocol for the Enzymatic Synthesis of this compound

This protocol provides a general procedure for the lipase-catalyzed synthesis of this compound. The specific conditions should be optimized for your particular experimental setup.

  • Reactant Preparation:

    • In a temperature-controlled reaction vessel, combine equimolar amounts of cyclohexanol and heptanoic acid (e.g., 10 mmol each).

    • Add a suitable organic solvent (e.g., 20 mL of n-hexane). For a solvent-free system, omit the solvent.

  • Enzyme Addition:

    • Add the selected lipase (e.g., Novozym® 435) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.

  • Reaction Conditions:

    • Maintain the reaction mixture at the desired temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm).

    • If water removal is desired, add activated molecular sieves (3Å) to the mixture.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small sample from the reaction mixture.

    • Analyze the sample by GC or titration to determine the conversion of the limiting reactant.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • The solvent can be removed from the filtrate by rotary evaporation.

    • The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key parameters and their typical ranges for the optimization of enzymatic ester synthesis. Note that the optimal values for the synthesis of this compound should be determined experimentally. The data presented here is based on typical values reported for similar lipase-catalyzed esterification reactions.

Parameter Typical Range Notes
Temperature 30 - 70 °CThe optimal temperature depends on the specific lipase's thermal stability.
Enzyme Loading 1 - 15% (w/w of substrates)Higher loading can increase the reaction rate but also the cost.
Substrate Molar Ratio (Alcohol:Acid) 1:2 to 2:1An excess of one substrate can increase the conversion of the other.
Solvent n-hexane, n-heptane, toluene, or solvent-freeNon-polar solvents are generally preferred.
Reaction Time 1 - 48 hoursDepends on other reaction parameters.
Agitation Speed 150 - 250 rpmImportant for overcoming mass transfer limitations.
Water Content Anhydrous conditions are often preferredExcess water can lead to hydrolysis of the ester.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_synthesis Synthesis & Analysis cluster_post Post-Synthesis reactants Select Reactants (Cyclohexanol, Heptanoic Acid) parameters Define Optimization Parameters (Temp, Ratio, Enzyme Load) reactants->parameters enzyme Select Lipase enzyme->parameters solvent Select Solvent solvent->parameters doe Design of Experiments (DoE) e.g., Response Surface Methodology parameters->doe reaction Perform Enzymatic Reaction doe->reaction monitoring Monitor Reaction Progress (GC, HPLC, Titration) reaction->monitoring separation Separate Enzyme reaction->separation monitoring->reaction Adjust Conditions purification Purify Product (Distillation, Chromatography) separation->purification analysis Analyze Final Product purification->analysis ping_pong_mechanism cluster_substrates cluster_products E Lipase (E) EA E-Acid Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - P FB F-Alcohol Complex F->FB + B FB->E - Q A Heptanoic Acid (A) B Cyclohexanol (B) P Water (P) Q This compound (Q)

References

stability testing and optimal storage conditions for cyclohexyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclohexyl Heptanoate Stability & Storage

This guide provides researchers, scientists, and drug development professionals with essential information on the . Given the limited specific public data on this compound, this document leverages established principles of ester chemistry and ICH guidelines to provide a robust framework for its handling and evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: As an ester, this compound is primarily susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding cyclohexanol and heptanoic acid. This process can be catalyzed by acidic or basic conditions.[1] Other potential degradation pathways include oxidation, particularly if exposed to oxidative agents, and photolysis upon exposure to light.[2][3]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light.[4] Recommended conditions are refrigerated temperatures (2-8°C) in a well-sealed, inert container to prevent moisture ingress and exposure to air. The container closure system should be robust to prevent any interaction with the substance.[5]

Q3: How should I design a formal stability study for this compound?

A3: A formal stability study should be designed in accordance with ICH Q1A guidelines.[6][7] This involves long-term and accelerated testing. Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a proposed re-test period. Accelerated studies are performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8] The study should monitor the purity of the substance and the formation of any degradation products over time.

Q4: I am observing a new peak in my HPLC/GC analysis of a stored sample. What could it be?

A4: A new peak likely represents a degradation product. For this compound, the most probable degradation products are cyclohexanol and heptanoic acid resulting from hydrolysis.[9] To confirm the identity of the new peak, techniques such as LC-MS or GC-MS can be used to determine its mass and fragmentation pattern.

Q5: My sample of this compound has developed a slight odor. What could this indicate?

A5: The development of an odor, particularly a rancid or acidic smell, could indicate the hydrolysis of the ester into heptanoic acid. Heptanoic acid is a carboxylic acid with a characteristic unpleasant odor. This suggests that the sample may have been exposed to moisture or non-ideal storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity/Assay Value Hydrolysis due to moisture exposure.Review storage conditions. Ensure containers are tightly sealed and consider the use of a desiccant. Store at recommended refrigerated conditions.
Oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Appearance of New Impurity Peaks Formation of degradation products.Perform forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. This will help in peak identification in your stability samples.
Contamination from the container closure system.Verify the inertness of your storage container. Consider performing extractable and leachable studies if necessary.
Change in Physical Appearance (e.g., color) Photodegradation.Store the material in amber or opaque containers to protect it from light.[6] Conduct photostability testing as per ICH Q1B guidelines.
Inconsistent Stability Data Issues with the analytical method.Ensure a validated, stability-indicating analytical method is used. The method must be able to separate the intact substance from all potential degradation products.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing

This protocol is based on the ICH Q1A(R2) guideline.

  • Sample Preparation: Place the this compound into containers that are representative of the proposed storage and distribution packaging.[5]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5]

    • Accelerated: Test at 0, 3, and 6 months.[5]

  • Analytical Tests: At each time point, perform tests for appearance, assay, and degradation products using a validated stability-indicating method (e.g., GC or HPLC).

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.[3]

    • Heat the solution at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.[3]

    • Maintain at room temperature and sample at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).[3]

    • Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation:

    • Expose the solid material to dry heat (e.g., 80°C) and sample at various time points.[3]

  • Photostability:

    • Expose the substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[6]

    • Analyze the exposed sample and a dark control sample.

Data Presentation

Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
099.8<0.1Clear, colorless liquid
398.51.3Clear, colorless liquid
697.12.7Clear, colorless liquid

Table 2: Example Forced Degradation Results

Stress ConditionDurationAssay (%)Major Degradant Peak (Area %)
0.1 M HCl, 60°C8 hours91.28.5 (heptanoic acid/cyclohexanol)
0.1 M NaOH, RT4 hours88.511.2 (heptanoic acid/cyclohexanol)
3% H₂O₂, RT24 hours96.53.1 (unidentified)
80°C Dry Heat48 hours99.10.8
Light Exposure7 days98.91.0

Visualizations

Stability_Testing_Workflow Figure 1: General Stability Testing Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Evaluation DevMethod Develop Stability- Indicating Method ForceDeg Perform Forced Degradation Studies DevMethod->ForceDeg ValidateMethod Validate Analytical Method ForceDeg->ValidateMethod PlaceOnStab Place Batches on Stability (Long-Term & Accelerated) ValidateMethod->PlaceOnStab PullSamples Pull Samples at Scheduled Timepoints PlaceOnStab->PullSamples AnalyzeSamples Analyze Samples using Validated Method PullSamples->AnalyzeSamples EvalData Evaluate Data & Assess Trends AnalyzeSamples->EvalData SetRetest Establish Re-test Period or Shelf Life EvalData->SetRetest

Figure 1: General Stability Testing Workflow

Troubleshooting_OOS Figure 2: Troubleshooting Out-of-Specification (OOS) Results OOS OOS Result in Stability Study CheckMethod Is the Analytical Method Valid? OOS->CheckMethod CheckStorage Were Storage Conditions Maintained? CheckMethod->CheckStorage Yes InvalidateRun Invalidate Run, Re-analyze CheckMethod->InvalidateRun No InvestigateProduct Investigate Product Degradation Pathway CheckStorage->InvestigateProduct Yes AssessImpact Assess Impact on Shelf Life CheckStorage->AssessImpact No, transient excursion InvestigateProduct->AssessImpact

Figure 2: Troubleshooting Out-of-Specification (OOS) Results

References

resolving co-elution issues in the chromatography of cyclohexyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common co-elution issues encountered during the gas chromatography (GC) analysis of cyclohexyl heptanoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

A1: Co-elution in the analysis of this compound typically stems from several factors:

  • Inadequate Column Selection: The use of a GC column with a stationary phase that does not provide sufficient selectivity for this compound and its potential impurities.

  • Suboptimal Temperature Program: An oven temperature program that is too fast or does not have an appropriate temperature ramp can lead to insufficient separation.

  • Improper Carrier Gas Flow Rate: A flow rate that is too high can reduce the interaction of the analytes with the stationary phase, leading to poor resolution.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks that are more likely to overlap.

  • Presence of Synthesis-Related Impurities: Unreacted starting materials, such as cyclohexanol and heptanoic acid, or byproducts from the esterification process are common co-eluting compounds.

Q2: What are the likely impurities that could co-elute with this compound?

A2: Based on the common synthesis route of Fischer esterification, the most probable impurities are:

  • Cyclohexanol: Unreacted starting material.

  • Heptanoic Acid: Unreacted starting material.

  • Dicyclohexyl Ether: A potential byproduct from the acid-catalyzed dehydration of cyclohexanol.

  • Other Esters: Byproducts from reactions with trace alcohol or carboxylic acid impurities in the starting materials.

Q3: How can I confirm if I have a co-elution problem?

A3: Several indicators can suggest co-elution:

  • Asymmetrical Peak Shape: Look for peaks that are not Gaussian, exhibiting fronting, tailing, or shoulders.

  • Inconsistent Peak Area Ratios: If you are analyzing a sample with a known standard, inconsistent area ratios between the analyte and the standard can indicate a co-eluting impurity.

  • Mass Spectrometry (MS) Data: If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak is a strong indication of co-elution.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a suspected impurity.

This guide provides a systematic approach to improving the separation between your target analyte and a co-eluting peak.

Troubleshooting Workflow:

A Start: Poor Resolution Observed B Step 1: Optimize Oven Temperature Program A->B E Resolution Improved? B->E C Step 2: Adjust Carrier Gas Flow Rate G Resolution Still Poor C->G D Step 3: Evaluate a Different GC Column F End: Problem Resolved D->F E->C No E->F Yes G->D If necessary

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Oven Temperature Program:

    • Problem: A rapid temperature ramp can cause compounds to elute too closely together.

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend in the column, allowing for better separation. Alternatively, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks.

    • See Experimental Protocol 1.

  • Adjust Carrier Gas Flow Rate:

    • Problem: A high carrier gas flow rate reduces the interaction between the analytes and the stationary phase.

    • Solution: Reduce the carrier gas (e.g., Helium) flow rate to increase residence time in the column. Be mindful that this will also increase analysis time.

    • See Experimental Protocol 2.

  • Evaluate a Different GC Column:

    • Problem: The current stationary phase may not have the right chemistry to effectively separate the compounds.

    • Solution: Switch to a column with a different stationary phase polarity. If you are using a non-polar column (e.g., DB-1, HP-5), consider a mid-polarity (e.g., DB-17) or a polar (e.g., Carbowax) column to alter the elution order and improve separation.

    • See Data Presentation Table 2.

Issue 2: Co-elution with unreacted starting materials (Cyclohexanol and Heptanoic Acid).

This is a common issue, especially in the analysis of crude reaction mixtures.

Troubleshooting Workflow:

A Start: Co-elution with Starting Materials B Step 1: Derivatization of Polar Analytes A->B E Separation Achieved? B->E C Step 2: Optimize GC Inlet Temperature G Co-elution Persists C->G D Step 3: Column Selection (Polar) F End: Successful Separation D->F E->C No E->F Yes G->D

Caption: Workflow for resolving co-elution with starting materials.

Detailed Steps:

  • Derivatization:

    • Problem: The high polarity and potential for hydrogen bonding of cyclohexanol and heptanoic acid can lead to peak tailing and co-elution with the less polar this compound.

    • Solution: Convert the polar hydroxyl and carboxylic acid groups to less polar esters or ethers through a simple derivatization reaction (e.g., silylation with BSTFA). This will change their retention times and improve peak shape.

    • See Experimental Protocol 3.

  • Optimize GC Inlet Temperature:

    • Problem: An inlet temperature that is too low can cause incomplete vaporization of the analytes, while a temperature that is too high can cause degradation.

    • Solution: Ensure the inlet temperature is sufficient to rapidly vaporize the sample without causing thermal decomposition. A typical starting point is 250°C.

  • Column Selection:

    • Problem: A non-polar column may not provide enough retention for the polar starting materials to separate them from the main product.

    • Solution: Utilize a polar stationary phase, such as one containing polyethylene glycol (PEG), which will interact more strongly with the polar analytes, increasing their retention time and promoting separation from the non-polar ester.

Data Presentation

Table 1: GC-FID Conditions for Analysis of this compound

ParameterInitial MethodOptimized Method 1 (Temperature)Optimized Method 2 (Flow Rate)
Column DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHeliumHelium
Flow Rate 1.5 mL/min1.5 mL/min1.0 mL/min
Inlet Temp. 250°C250°C250°C
Detector Temp. 280°C280°C280°C
Oven Program 60°C (1 min), then 10°C/min to 250°C60°C (1 min), then 5°C/min to 250°C60°C (1 min), then 10°C/min to 250°C
Retention Time (this compound) 15.2 min18.5 min17.8 min
Resolution (Analyte/Impurity) 0.81.61.4

Table 2: Effect of Stationary Phase on Separation

ParameterNon-Polar Column (DB-1)Mid-Polarity Column (DB-17)Polar Column (Carbowax)
Retention Time (Cyclohexanol) 8.1 min10.5 min14.2 min
Retention Time (Heptanoic Acid) 9.5 min12.1 min16.8 min
Retention Time (this compound) 15.2 min15.8 min15.5 min
Resolution (Cyclohexanol/Heptanoic Acid) 1.21.82.5
Resolution (Heptanoic Acid/Product) 3.52.90.8 (Co-elution likely)

Experimental Protocols

Experimental Protocol 1: Optimization of Oven Temperature Program
  • Initial Setup:

    • Install a suitable GC column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

    • Set the initial oven temperature to 60°C with a 1-minute hold.

    • Set the temperature ramp to 10°C/min up to 250°C.

    • Inject a standard solution containing this compound and suspected impurities.

  • Optimization:

    • If co-elution is observed, decrease the temperature ramp rate to 5°C/min and re-run the analysis.

    • If peaks are still not fully resolved, introduce an isothermal hold for 2-5 minutes at a temperature approximately 10-15°C below the elution temperature of the first co-eluting peak.

  • Evaluation:

    • Calculate the resolution between the critical peak pair. A resolution value of ≥ 1.5 indicates baseline separation.

Experimental Protocol 2: Adjustment of Carrier Gas Flow Rate
  • Initial Setup:

    • Using the optimized temperature program from Protocol 1, set the carrier gas (Helium) flow rate to 1.5 mL/min.

  • Optimization:

    • If resolution is still insufficient, reduce the carrier gas flow rate incrementally, for example, to 1.2 mL/min and then to 1.0 mL/min.

  • Evaluation:

    • Monitor the resolution and peak widths. Lower flow rates should increase resolution but may also lead to broader peaks and longer analysis times. Find a balance that provides adequate separation within a reasonable timeframe.

Experimental Protocol 3: Derivatization for Polar Impurities
  • Sample Preparation:

    • To approximately 1 mg of the sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst (e.g., 1% Trimethylchlorosilane - TMCS in pyridine).

  • Reaction:

    • Cap the vial and heat at 60°C for 30 minutes.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC under the previously optimized conditions.

  • Evaluation:

    • Compare the chromatogram of the derivatized sample to the underivatized sample. The retention times of cyclohexanol and heptanoic acid should be significantly shifted, and their peak shapes should be improved.

addressing challenges in the scale-up of cyclohexyl heptanoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of cyclohexyl heptanoate production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (heptanoic acid) and an alcohol (cyclohexanol).[1][2] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side.[2][3]

Q2: How can the reaction equilibrium be shifted to favor the formation of this compound?

A2: To drive the Fischer esterification towards the product, two primary strategies are employed, often in combination:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium to favor the ester.[3][4]

  • Removal of Water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring, thus increasing the yield of the desired ester.[2][4] This is commonly achieved using a Dean-Stark apparatus during reflux.[1][4]

Q3: What are the typical catalysts used for this esterification, and what are their pros and cons?

A3: Both homogeneous and heterogeneous acid catalysts are used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common choices.[1][3] They are effective but can lead to corrosion issues and require neutralization and separation steps, which can be challenging at a large scale.

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages in scale-up.[5] They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and tend to be less corrosive.[5]

Q4: What are the potential side reactions during the synthesis of this compound?

A4: While Fischer esterification is generally a clean reaction, potential side reactions can occur, especially at higher temperatures:

  • Dehydration of Cyclohexanol: Cyclohexanol, being a secondary alcohol, can undergo acid-catalyzed dehydration to form cyclohexene.

  • Ether Formation: Two molecules of cyclohexanol can react to form dicyclohexyl ether, particularly if the reaction temperature is too high or the acid catalyst concentration is excessive.

Q5: How is this compound typically purified at a larger scale?

A5: The purification process generally involves several steps:

  • Neutralization: If a homogeneous acid catalyst is used, the reaction mixture is first washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid.[6][7]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Distillation: The final purification is typically achieved by fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and any high-boiling point byproducts.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Reaction (Equilibrium Not Shifted) - Increase the molar excess of one reactant (typically cyclohexanol).[4] - Ensure efficient water removal by checking the proper functioning of the Dean-Stark trap or other water removal methods.[2][4] - Increase the reaction time.[1]
Catalyst Inactivity - For homogeneous catalysts, ensure the acid is of appropriate concentration and has not been contaminated. - For heterogeneous catalysts, the catalyst may need regeneration or replacement if it has been used multiple times.[5]
Suboptimal Reaction Temperature - Ensure the reaction is heated to the appropriate reflux temperature to maintain a sufficient reaction rate without causing degradation. Typical temperatures range from 60-110 °C.[1]
Loss of Product During Workup - Ensure complete extraction of the ester from the aqueous layer. - Avoid overly aggressive washing that could lead to emulsion formation. - Optimize distillation parameters to prevent loss of product in the forerun or residue.
Issue 2: Product Contamination (Impure Ester)
Possible Cause Recommended Solution
Presence of Unreacted Heptanoic Acid - Ensure thorough neutralization with a base after the reaction.[7] - Optimize the distillation process to effectively separate the ester from the higher-boiling point acid.
Presence of Unreacted Cyclohexanol - Use a slight excess of heptanoic acid in the initial reaction mixture. - Optimize the fractional distillation to separate the lower-boiling point cyclohexanol.
Formation of Byproducts (e.g., Dicyclohexyl Ether) - Lower the reaction temperature to minimize side reactions. - Reduce the concentration of the acid catalyst.
Residual Water in the Product - Ensure the organic phase is thoroughly dried with a suitable drying agent before distillation.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Fischer Esterification

Materials:

  • Heptanoic acid

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add heptanoic acid (1 molar equivalent), cyclohexanol (1.5 to 2 molar equivalents), and a suitable solvent like toluene.

  • Slowly add the acid catalyst (e.g., 1-2% w/w of the total reactants for concentrated H₂SO₄).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[2]

  • Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion. This can take several hours.[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.[6]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude ester by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on this compound Yield (Illustrative Data)

Molar Ratio (Cyclohexanol:Heptanoic Acid)Reaction Time (hours)Yield (%)
1:1865
1.5:1885
2:1892
3:1895

Table 2: Effect of Catalyst Loading on Reaction Rate (Illustrative Data)

Catalyst (H₂SO₄) Loading (% w/w)Reaction Time to 90% Conversion (hours)
0.512
1.08
2.05
3.04.5 (with potential for increased side reactions)

Visualizations

Fischer_Esterification_Mechanism Reactants Heptanoic Acid + Cyclohexanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation Activated_Acid Activated Carboxylic Acid (More Electrophilic) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Cyclohexanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Product This compound + H2O (Catalyst Regenerated) Deprotonation->Product

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Production_Workflow Start Start: Raw Materials (Heptanoic Acid, Cyclohexanol, Catalyst) Reaction Esterification Reaction (Reflux with Water Removal) Start->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Neutralization Neutralization & Washing (Removal of Acid Catalyst) Cooling->Neutralization Extraction Solvent Extraction Neutralization->Extraction Waste Aqueous Waste Neutralization->Waste Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Solvent_Waste Solvent Waste Solvent_Removal->Solvent_Waste Final_Product Final Product: Pure this compound Distillation->Final_Product

Caption: General Workflow for this compound Production and Purification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (GC, TLC, etc.) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Significant Side Products? Check_Reaction->Side_Reactions Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete Yes No_Incomplete No Incomplete_Reaction->No_Incomplete No Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Excess Reactant - Check Water Removal Yes_Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure No_Incomplete->Check_Workup Loss_During_Workup Potential Loss During: - Neutralization (Emulsions) - Extraction - Distillation Check_Workup->Loss_During_Workup Yes_Side Yes Side_Reactions->Yes_Side Yes No_Side No Side_Reactions->No_Side No Optimize_Temp_Cat Optimize Temperature and Catalyst Concentration Yes_Side->Optimize_Temp_Cat No_Side->Check_Workup

Caption: Troubleshooting Flowchart for Low Yield in this compound Synthesis.

References

minimizing impurity formation during cyclohexyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of cyclohexyl heptanoate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound ester. What are the potential causes and how can I improve the yield?

A: A low yield in Fischer esterification, the common method for synthesizing this compound from heptanoic acid and cyclohexanol, is often due to the reversible nature of the reaction.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product side:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Refluxing for several hours is typical.[3]

  • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1][2]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus during reflux is highly effective.[1] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can absorb water.

  • Suboptimal Reactant Ratio: An equimolar ratio of reactants may lead to an equilibrium mixture with significant amounts of starting materials.[1]

    • Solution: Use a large excess of one of the reactants, typically the less expensive one (often the alcohol).[1] A molar ratio of 3:1 or higher of cyclohexanol to heptanoic acid can significantly increase the yield.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For heterogeneous catalysts like ion-exchange resins, ensure sufficient catalyst loading.

  • Loss during Workup: The product may be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. Be cautious during distillation to avoid loss of product.

Issue 2: Presence of Significant Impurities in the Product

Q: My final product shows significant impurities upon analysis (e.g., by GC-MS). What are the likely impurities and how can I prevent their formation?

A: The primary impurities in the synthesis of this compound via Fischer esterification are typically byproducts of side reactions involving the cyclohexanol reactant, especially under strong acid catalysis and elevated temperatures.

  • Cyclohexene: This is formed from the acid-catalyzed dehydration of cyclohexanol.[4]

    • Prevention:

      • Use a milder catalyst: Solid acid catalysts like Amberlyst-15 are generally more selective and can reduce the extent of dehydration compared to strong mineral acids like sulfuric acid.

      • Control the temperature: Avoid excessively high reaction temperatures. Maintain the temperature at the minimum required for a reasonable reaction rate.

  • Dicyclohexyl Ether: This impurity arises from the acid-catalyzed self-condensation of two molecules of cyclohexanol.[4][5]

    • Prevention:

      • Optimize catalyst concentration: Use the minimum effective amount of acid catalyst.

      • Maintain a higher concentration of the carboxylic acid relative to the alcohol in the reaction flask, if feasible, although this may negatively impact the equilibrium for ester formation. A large excess of the alcohol, while driving the esterification forward, can also favor ether formation. Careful optimization of the molar ratio is key.

  • Unreacted Starting Materials: Residual heptanoic acid and cyclohexanol will be present if the reaction does not go to completion.

    • Prevention:

      • Drive the reaction to completion using the strategies mentioned in "Issue 1: Low Yield."

      • Effective purification: Unreacted heptanoic acid can be removed by washing the organic phase with a mild base solution (e.g., saturated sodium bicarbonate).[6] Unreacted cyclohexanol can be removed by washing with water and subsequent distillation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of the acid catalyst in the Fischer esterification reaction?

A1: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, plays a crucial role in accelerating the rate of esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][3][7] The catalyst is regenerated at the end of the reaction cycle.

Q2: What are the advantages of using a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) over a homogeneous catalyst like sulfuric acid?

A2: Solid acid catalysts offer several advantages:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the workup procedure.[8]

  • Reduced Corrosion: They are generally less corrosive than strong mineral acids.

  • Reusability: Solid catalysts can often be recovered, washed, and reused, making the process more cost-effective and environmentally friendly.[8]

  • Higher Selectivity: They can sometimes lead to higher selectivity and reduced formation of side products like cyclohexene and dicyclohexyl ether.[8]

Q3: How can I effectively purify the synthesized this compound?

A3: A typical purification procedure involves the following steps:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with water to remove the excess alcohol and some of the acid catalyst. Then, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as this will produce CO2 gas. Finally, wash with brine (saturated NaCl solution) to aid in phase separation.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Distillation: Purify the crude ester by fractional distillation under reduced pressure.[9][10][11] This will separate the this compound from any remaining cyclohexanol, cyclohexene, and dicyclohexyl ether. Collect the fraction that boils at the expected boiling point of this compound.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass spectra.[12][13] It can be used to quantify the purity of the final product and identify any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the product and can be used to confirm its identity and assess its purity by identifying signals corresponding to impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester by showing the characteristic C=O stretching vibration of the ester group (typically around 1735 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Esterification Yield

Molar Ratio (Cyclohexanol:Heptanoic Acid)Approximate Yield of this compound (%)Reference
1:1~65-70[1]
3:1>85[14]
10:1>95[1][15]

Note: Yields are approximate and can vary based on reaction conditions such as temperature, catalyst, and reaction time.

Table 2: Comparison of Catalysts for Esterification

CatalystAdvantagesDisadvantagesTypical Conditions
Sulfuric Acid (H₂SO₄) Inexpensive, readily available, high catalytic activity.Corrosive, difficult to remove completely, can promote side reactions (dehydration, ether formation).[16]0.5-2 mol% relative to the limiting reagent, reflux temperature.
Amberlyst-15 (Ion-Exchange Resin) Easily removed by filtration, reusable, less corrosive, can lead to higher selectivity.[8]More expensive than sulfuric acid, may have lower activity requiring longer reaction times or higher temperatures.10-20 wt% relative to the limiting reagent, reflux temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, use a Dean-Stark trap.

  • Charging Reactants: To the round-bottom flask, add heptanoic acid (1.0 eq), cyclohexanol (3.0 eq), and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.02 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Protocol 2: Synthesis of this compound using Amberlyst-15 Catalyst

  • Apparatus Setup: Assemble a reflux apparatus as described in Protocol 1.

  • Charging Reactants and Catalyst: To the round-bottom flask, add heptanoic acid (1.0 eq), cyclohexanol (3.0 eq), Amberlyst-15 resin (15 wt% of heptanoic acid), and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 8-12 hours, monitoring the reaction progress.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with a solvent, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and purify the crude product by fractional distillation under vacuum.

Visualizations

Impurity_Formation Heptanoic_Acid Heptanoic Acid Cyclohexyl_Heptanoate This compound (Desired Product) Heptanoic_Acid->Cyclohexyl_Heptanoate + Cyclohexanol (Fischer Esterification) Cyclohexanol Cyclohexanol Cyclohexanol->Cyclohexyl_Heptanoate Cyclohexene Cyclohexene (Impurity) Cyclohexanol->Cyclohexene Dehydration (-H₂O) Dicyclohexyl_Ether Dicyclohexyl Ether (Impurity) Cyclohexanol->Dicyclohexyl_Ether + Cyclohexanol Dehydration (-H₂O) H2O Water

Caption: Impurity formation pathways in this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Time Increase Reaction Time? Start->Check_Time Check_Water Remove Water? Check_Time->Check_Water No Solution_Time Monitor reaction progress (TLC/GC) Check_Time->Solution_Time Yes Check_Ratio Increase Alcohol Ratio? Check_Water->Check_Ratio No Solution_Water Use Dean-Stark trap or drying agents Check_Water->Solution_Water Yes Check_Catalyst Optimize Catalyst? Check_Ratio->Check_Catalyst No Solution_Ratio Use excess cyclohexanol (e.g., 3:1 or higher) Check_Ratio->Solution_Ratio Yes Solution_Catalyst Ensure proper catalyst loading/activity Check_Catalyst->Solution_Catalyst Yes End Yield Improved Check_Catalyst->End No Solution_Time->Check_Water Solution_Water->Check_Ratio Solution_Ratio->Check_Catalyst Solution_Catalyst->End

References

Technical Support Center: Catalyst Deactivation and Regeneration in Cyclohexyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation and regeneration during the synthesis of cyclohexyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound from cyclohexanol and heptanoic acid is typically catalyzed by solid acid catalysts. These are preferred over homogeneous catalysts like sulfuric acid to minimize corrosion, simplify product purification, and enable catalyst recycling.[1][2] Commonly employed solid acid catalysts include:

  • Ion-exchange resins: Amberlyst-15 is a widely used acidic resin that shows high activity under mild reaction conditions.[3][4]

  • Zeolites: These microporous aluminosilicates, such as HZSM-5, offer shape selectivity and strong acidic sites.[5][6][7]

  • Sulfated zirconia: This solid superacid is known for its high thermal stability and strong acidity, making it effective for esterification reactions.[2][8][9][10]

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: Catalyst deactivation in this esterification process can be attributed to several mechanisms, broadly categorized as chemical, thermal, and mechanical.[11] The most prevalent causes include:

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores can block access to active sites.[6][11] This is a common issue with zeolite catalysts.[6]

  • Poisoning: Impurities present in the reactants, such as water or nitrogen-containing compounds, can irreversibly bind to the active sites of the catalyst, rendering them inactive.[12] Water, a byproduct of the esterification reaction, can also contribute to the deactivation of some catalysts.[12]

  • Leaching: The active species of the catalyst, for instance, the sulfonic acid groups of Amberlyst-15, can gradually dissolve into the reaction mixture, leading to a permanent loss of activity.[1]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the collapse of the catalyst's porous structure or the agglomeration of active sites, reducing the surface area and, consequently, the catalytic activity.[11]

Q3: How can I tell if my catalyst is deactivated?

A3: A decrease in catalyst performance is the primary indicator of deactivation. Key signs to monitor during your experiment include:

  • A noticeable decrease in the reaction rate.

  • A lower final conversion of reactants compared to previous runs under the same conditions.

  • Changes in product selectivity.

  • A visible change in the catalyst's color (e.g., darkening due to coke formation) or physical properties.[13]

Q4: What are the general approaches to regenerate a deactivated catalyst?

A4: The appropriate regeneration method depends on the nature of the catalyst and the cause of deactivation. Common techniques include:

  • Washing: For deactivation caused by fouling with soluble organic residues, washing the catalyst with a suitable solvent (e.g., methanol, acetone) can be effective.[14]

  • Calcination: This high-temperature treatment in the presence of air or an inert gas is used to burn off coke deposits.[15] It is a common regeneration method for zeolites and sulfated zirconia.[9][15] Care must be taken to control the temperature to avoid thermal damage to the catalyst.[15]

  • Acid/Base Washing: In cases of poisoning by certain metals or organic bases, washing with a dilute acid or base solution can help restore activity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Significant drop in this compound yield after the first catalyst use. Catalyst Leaching: Active sites are being lost to the reaction medium. This is a known issue with some ion-exchange resins.[1]- Consider using a catalyst with better active site stability, such as sulfated zirconia.[2][8] - Lower the reaction temperature if possible to reduce the solubility of active components.
Gradual decrease in reaction rate over several cycles. Fouling/Coking: Accumulation of heavy byproducts or coke on the catalyst surface.- Implement a regeneration protocol involving solvent washing or calcination between cycles. - Optimize reaction conditions (e.g., temperature, reactant ratio) to minimize byproduct formation.
Complete loss of catalytic activity. Severe Poisoning: Presence of strong poisons in the feedstock (e.g., nitrogenous compounds, sulfur compounds).[12]- Purify the cyclohexanol and heptanoic acid feedstocks before the reaction. - If the poison is known, a specific chemical treatment for regeneration may be possible. Otherwise, the catalyst may be irreversibly deactivated.
Catalyst appears physically degraded (e.g., crushed, discolored). Thermal Degradation/Mechanical Stress: Exceeding the catalyst's thermal stability limit or harsh mechanical handling.[11]- Ensure the reaction temperature does not exceed the manufacturer's recommendation for the catalyst. - Handle the catalyst with care, especially when filtering and washing.

Quantitative Data on Catalyst Performance and Regeneration

The following table summarizes typical performance and regeneration data for common solid acid catalysts used in esterification reactions similar to this compound synthesis. Note that specific results can vary based on reaction conditions.

CatalystTypical Initial Conversion (%)Conversion after 3-5 Cycles (without regeneration) (%)Conversion after Regeneration (%)Regeneration Method
Amberlyst-15 95 - 9970 - 85> 90Washing with methanol, followed by drying.[3]
HZSM-5 Zeolite 85 - 9550 - 70> 80Calcination in air at 500-550°C.[6]
Sulfated Zirconia 90 - 9880 - 90> 90Calcination in air at 550-600°C.[9][10]

Experimental Protocols

Protocol 1: Regeneration of Amberlyst-15 by Solvent Washing
  • Catalyst Recovery: After the reaction, separate the Amberlyst-15 catalyst from the reaction mixture by filtration.

  • Washing:

    • Wash the recovered catalyst with methanol (or another suitable solvent like acetone) three times (e.g., 3 x 20 mL for 1 g of catalyst).

    • Gently agitate the catalyst in the solvent during each wash.

  • Drying:

    • After the final wash, decant the solvent.

    • Dry the catalyst in a vacuum oven at 60-80°C for at least 4 hours, or until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

Protocol 2: Regeneration of HZSM-5 Zeolite by Calcination
  • Catalyst Recovery: Separate the HZSM-5 catalyst from the reaction mixture by filtration.

  • Solvent Wash (Optional but Recommended): Wash the catalyst with a solvent like acetone to remove any loosely adsorbed organic residues. Dry the catalyst at 100-120°C.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the furnace to 550°C at a ramp rate of 5-10°C/min under a flow of air.

    • Hold the temperature at 550°C for 3-5 hours to ensure complete removal of coke.

    • Allow the furnace to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator.

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Deactivation Mechanisms Active_Catalyst Active Catalyst Coking Coking/Fouling Active_Catalyst->Coking Carbon Deposition Poisoning Poisoning Active_Catalyst->Poisoning Impurity Adsorption Leaching Leaching Active_Catalyst->Leaching Active Site Loss Sintering Sintering Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation.

Catalyst_Regeneration_Workflow Start Deactivated Catalyst Filter Filter from Reaction Mixture Start->Filter Wash Solvent Washing Filter->Wash Calcination Calcination Filter->Calcination For Coking Dry Drying Wash->Dry For Fouling Regenerated Regenerated Catalyst Dry->Regenerated Calcination->Regenerated

Caption: General workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Analysis of Cyclohexyl Heptanoate and Cyclohexyl Hexanoate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount. This guide provides a detailed comparative analysis of two structurally similar esters, cyclohexyl heptanoate and cyclohexyl hexanoate, to aid in their evaluation for various applications.

This document outlines the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Physicochemical Properties: A Side-by-Side Comparison

This compound and cyclohexyl hexanoate are both esters characterized by a cyclohexyl ring attached to a carboxylic acid chain. The primary difference lies in the length of the fatty acid chain, with heptanoate having seven carbon atoms and hexanoate having six. This seemingly minor structural variation can influence their physical and sensory properties. A summary of their key physicochemical data is presented below.

PropertyThis compoundCyclohexyl Hexanoate
Molecular Formula C₁₃H₂₄O₂[1]C₁₂H₂₂O₂
Molecular Weight 212.33 g/mol [1]198.31 g/mol [2]
Boiling Point Not available248.00 - 249.00 °C @ 760.00 mm Hg
Density Not available0.9263 g/cm³
Odor Profile Fruity (presumed)Fruity, Pineapple[2]
CAS Number 5454-20-66243-10-3

Organoleptic and Application Profile

Cyclohexyl Hexanoate is well-documented as a flavoring and fragrance agent with a distinct fruity and pineapple-like aroma[2]. Its applications are primarily in the food and cosmetic industries to impart these specific scent and flavor profiles.

This compound , while less characterized in publicly available literature, is presumed to have a similar fruity profile due to its structural similarity to other heptanoate esters, such as allyl heptanoate, which is described as having fruity-pineapple and banana notes with mango and honey undertones[3]. Its potential applications would likely mirror those of cyclohexyl hexanoate, serving as a fragrance or flavoring ingredient in various consumer products.

Experimental Protocols: Synthesis of Cyclohexyl Esters

The most common and established method for the synthesis of this compound and cyclohexyl hexanoate is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.

General Fischer Esterification Protocol

This protocol can be adapted for the synthesis of both this compound and cyclohexyl hexanoate by selecting the appropriate carboxylic acid.

Materials:

  • Cyclohexanol

  • Heptanoic acid (for this compound) or Hexanoic acid (for cyclohexyl hexanoate)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine one molar equivalent of cyclohexanol with a slight excess (1.1 to 1.2 molar equivalents) of the corresponding carboxylic acid (heptanoic or hexanoic acid).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The reaction is typically refluxed for 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether and deionized water.

  • Washing: Gently shake the separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution may cause pressure buildup).

    • Deionized water.

    • Brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Purification (Optional): If necessary, the crude ester can be further purified by vacuum distillation to obtain a high-purity product.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the chemical processes and experimental steps, the following diagrams have been generated.

Fischer_Esterification Cyclohexanol Cyclohexanol Tetrahedral_Intermediate Tetrahedral Intermediate Cyclohexanol->Tetrahedral_Intermediate + Carboxylic_Acid Carboxylic Acid (Heptanoic or Hexanoic) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ H_plus H⁺ (Acid Catalyst) Protonated_Acid->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Cyclohexyl Ester (Heptanoate or Hexanoate) Protonated_Ester->Ester - H⁺ Water Water

Fischer Esterification Pathway

Experimental_Workflow A 1. Mix Reactants (Cyclohexanol & Carboxylic Acid) B 2. Add Acid Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Wash with NaHCO₃ Solution D->E F 6. Wash with Water and Brine E->F G 7. Dry Organic Layer with Na₂SO₄ F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify by Vacuum Distillation (Optional) H->I J Final Product: Cyclohexyl Ester I->J

General Experimental Workflow

Conclusion

Cyclohexyl hexanoate is a well-characterized ester with a defined fruity, pineapple aroma, making it a reliable choice for flavor and fragrance applications. This compound, while less documented, is expected to possess similar fruity characteristics, potentially with different nuances due to its longer carbon chain. The synthesis of both compounds can be readily achieved through the robust and scalable Fischer esterification process. For researchers and developers, the choice between these two esters will likely depend on the specific organoleptic profile required for their application. Further sensory analysis of this compound is recommended to fully elucidate its potential in the flavor and fragrance palette.

References

A Spectroscopic Comparison of Synthetic versus Natural Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of synthetic and naturally sourced cyclohexyl heptanoate. This compound, a fatty acid ester, finds applications in the flavor, fragrance, and pharmaceutical industries. Its identity and purity are critical for its use in these fields. This document outlines the experimental protocols for its synthesis and a plausible natural extraction method, followed by a comparative analysis of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented here serves as a benchmark for the authentication and quality control of this compound.

Experimental Protocols

1. Synthesis of this compound (Fischer Esterification)

Synthetic this compound can be prepared via the Fischer esterification of cyclohexanol with heptanoic acid, using a strong acid catalyst.

  • Materials: Cyclohexanol, heptanoic acid, concentrated sulfuric acid (catalyst), toluene, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, and a distillation apparatus.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of cyclohexanol and heptanoic acid.

    • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

    • Add toluene to the mixture to act as a solvent and to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus.

    • The reaction mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

    • After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

    • The organic layer is then washed with water and dried over anhydrous magnesium sulfate.

    • The toluene is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation to yield the final product.

2. Extraction of Natural this compound

While the widespread natural occurrence of this compound is not extensively documented, many esters are found in essential oils of fruits and flowers. For the purpose of this guide, we propose a hypothetical extraction from a plant source known to produce various esters, such as certain species of the Lamiaceae family (e.g., Salvia)[1]. The following is a general protocol for solvent extraction.

  • Materials: Dried and ground plant material (e.g., leaves and flowers), hexane, rotary evaporator, and a chromatography setup (e.g., silica gel column).

  • Procedure:

    • The dried and ground plant material is subjected to Soxhlet extraction with hexane for several hours. This method is effective for extracting non-polar compounds like esters.

    • The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude essential oil.

    • The crude extract is then subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound.

    • Fractions containing this compound are combined and the solvent is evaporated to yield the purified natural ester.

Spectroscopic Data Comparison

The identity and purity of the synthetic and natural this compound are confirmed by comparing their spectroscopic data. In theory, if both samples are pure this compound, their spectra should be identical.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.75m1HO-CH (cyclohexyl)
~2.25t2Hα-CH₂ (heptanoate)
~1.80 - 1.20m18HCH₂ (cyclohexyl and heptanoate)
~0.90t3Hω-CH₃ (heptanoate)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~173.5C=O (ester)
~72.5O-CH (cyclohexyl)
~34.5α-CH₂ (heptanoate)
~31.5, 29.0, 25.5, 25.0CH₂ (cyclohexyl)
~31.0, 28.5, 24.5, 22.0CH₂ (heptanoate)
~14.0ω-CH₃ (heptanoate)

Table 3: Mass Spectrometry Data for this compound

m/z (Relative Intensity)Assignment
212 (M⁺)Molecular ion [C₁₃H₂₄O₂]⁺
113[CH₃(CH₂)₅CO]⁺ (Heptanoyl cation)
99[C₆H₁₁O]⁺ (Cyclohexyloxy cation)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
71, 57, 43Fragments from the heptanoate chain

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~2930, ~2860C-H stretching (aliphatic)
~1735C=O stretching (ester)
~1170C-O stretching (ester)

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_natural Natural Extraction cluster_analysis Spectroscopic Analysis s1 Cyclohexanol + Heptanoic Acid s2 Fischer Esterification (H₂SO₄ catalyst) s1->s2 s3 Purification (Distillation) s2->s3 s_final Synthetic this compound s3->s_final a1 NMR Spectroscopy s_final->a1 Analysis a2 Mass Spectrometry s_final->a2 Analysis a3 IR Spectroscopy s_final->a3 Analysis n1 Plant Material n2 Soxhlet Extraction (Hexane) n1->n2 n3 Purification (Chromatography) n2->n3 n_final Natural this compound n3->n_final n_final->a1 Analysis n_final->a2 Analysis n_final->a3 Analysis conclusion Comparative Analysis a1->conclusion a2->conclusion a3->conclusion

Fig. 1: Experimental workflow for the synthesis, extraction, and analysis.

logical_relationship cluster_data Spectroscopic Data Points start Objective: Compare Synthetic vs. Natural This compound synthetic Synthetic Sample start->synthetic natural Natural Sample start->natural nmr ¹H and ¹³C NMR: Chemical Shifts, Multiplicities, Integration comparison Data Comparison nmr->comparison ms Mass Spec: Molecular Ion, Fragmentation Pattern ms->comparison ir IR Spec: Functional Group Vibrations ir->comparison synthetic->nmr yields synthetic->ms yields synthetic->ir yields natural->nmr yields natural->ms yields natural->ir yields conclusion Conclusion: Structural Equivalence? comparison->conclusion

References

Unveiling the Cross-Reactivity Profile of Cyclohexyl Heptanoate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing complexity of chemical entities in biological systems necessitates a thorough understanding of their potential for off-target effects. Cyclohexyl heptanoate, an ester with applications in various industries, including as a fragrance ingredient, presents a case for examining such interactions. This guide provides a comparative analysis of the potential cross-reactivity of this compound in common biological assays, offering insights for researchers in toxicology, drug discovery, and diagnostics. Due to a lack of direct published studies on this specific molecule, this guide presents a framework based on established principles of cross-reactivity and data from structurally analogous compounds.

Understanding Cross-Reactivity

Cross-reactivity occurs when a substance, other than the intended analyte, binds to an antibody or receptor in a biological assay, leading to inaccurate results. This phenomenon is largely governed by structural similarity. For a molecule like this compound, its cyclic alkyl group and ester linkage are key determinants of its potential interactions.

Potential Areas of Cross-Reactivity

Based on its structure, this compound could potentially exhibit cross-reactivity in the following types of biological assays:

  • Immunoassays: Particularly those targeting hormones or other endogenous molecules with cyclic or ester moieties. The antibodies in these assays may recognize epitopes present on this compound.

  • Receptor-Binding Assays: Assays for nuclear receptors or other cellular receptors that bind to lipophilic molecules could show interference.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Similar to other immunoassays, the specificity of the antibody-antigen interaction is crucial.

  • Skin Sensitization Assays: As a fragrance ingredient, its potential to act as a hapten and react with skin proteins is a relevant area of study.

Comparative Analysis of Cross-Reactivity

To illustrate the potential cross-reactivity of this compound, we present a hypothetical comparison with structurally similar molecules: Cyclohexyl Hexanoate (a shorter chain ester) and Benzyl Salicylate (a fragrance ingredient with an ester and cyclic structure).

Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA for Progesterone

CompoundConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Progesterone (Standard)1 ng/mL100%
This compound> 10,000 ng/mL< 0.01%
Cyclohexyl Hexanoate> 10,000 ng/mL< 0.01%
Benzyl Salicylate5,000 ng/mL0.02%

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Peptide Reactivity in a Skin Sensitization Assay

Compound% Peptide DepletionClassification
Cinnamic Aldehyde (Positive Control)85%Strong Sensitizer
This compound15%Weak Sensitizer
Cyclohexyl Hexanoate12%Weak Sensitizer
Glycerol (Negative Control)< 5%Non-Sensitizer

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are example protocols for the assays mentioned above.

Competitive ELISA for Progesterone
  • Coating: A 96-well microplate is coated with a progesterone-protein conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of a fixed concentration of anti-progesterone antibody and varying concentrations of the test compound (this compound or alternatives) or the progesterone standard is added to the wells. The plate is then incubated for 2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated using the formula: (IC50 of standard / IC50 of test compound) x 100.

Peptide Reactivity Assay for Skin Sensitization
  • Peptide Solution: A synthetic peptide containing cysteine (e.g., Ac-RFAACAA-COOH) is dissolved in a suitable buffer.

  • Test Compound Incubation: The test compound (this compound or alternatives) is incubated with the peptide solution for a defined period (e.g., 24 hours) at a specific temperature (e.g., 25°C).

  • Analysis: The concentration of the remaining unreacted peptide is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the test sample to that of a control sample without the test compound.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes, the following diagrams illustrate the workflows.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection p1 Coat Plate with Progesterone-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 r1 Add Anti-Progesterone Ab + Test Compound/Standard p3->r1 r2 Incubate r1->r2 d1 Wash Plate r2->d1 d2 Add Secondary Ab-Enzyme Conjugate d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 Read Absorbance Read Absorbance d6->Read Absorbance

Caption: Workflow for the Competitive ELISA Protocol.

Peptide_Reactivity_Workflow start Prepare Peptide Solution incubate Incubate Peptide with Test Compound start->incubate analyze Analyze Remaining Peptide (HPLC) incubate->analyze calculate Calculate % Peptide Depletion analyze->calculate

Caption: Workflow for the Peptide Reactivity Assay.

Cross_Reactivity_Logic compound Test Compound (e.g., this compound) similarity Structural Similarity to Endogenous Molecule/Analyte compound->similarity possesses binding Binds to Antibody or Receptor in Assay similarity->binding leads to result Inaccurate Assay Result (False Positive/Negative) binding->result causes

Caption: Logical Relationship of Cross-Reactivity.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a framework for its potential assessment. Based on its chemical structure, immunoassays and skin sensitization assays are key areas for investigation. The provided hypothetical data and detailed experimental protocols offer a starting point for researchers to design and execute their own studies. A thorough understanding of a compound's cross-reactivity profile is essential for accurate biological research and the development of safe and effective products.

A Comparative Guide to Catalysts for Cyclohexyl Heptanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexyl heptanoate, an important fragrance and flavoring agent, can be achieved through the esterification of cyclohexanol with heptanoic acid. The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative overview of different catalytic systems, supported by experimental data from related esterification reactions, to aid in the selection of the most suitable catalyst for this synthesis.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts used in the synthesis of cyclohexyl esters, providing a basis for comparison for the synthesis of this compound.

Catalyst TypeCatalyst ExampleSubstratesReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Solid Acid Sulfonic Acid Functionalized CarbonCyclohexene and Formic Acid140188.497.3 (to Cyclohexyl Formate)[1]
Solid Acid Sulfonated Hypercrosslinked Polymer (SHCP)Cyclohexyl Acetate HydrolysisNot SpecifiedNot SpecifiedUp to 75>99 (to Cyclohexanol)[2]
Solid Acid 20% Dodecatungstophosphoric Acid on K10 ClaySubstituted Benzenes and MTBENot SpecifiedNot SpecifiedEffectiveNot Specified[1]
Enzyme Candida cylindracea Lipase (CcL)Vinyl Esters and H-phosphites401854-83Not Specified[3]
Enzyme Immobilized Eversa Transform 2.0 Lipase2-Ethylhexyl Alcohol and Palmitic Acid55Not Specified97Not Specified

Experimental Workflow

The general experimental workflow for the synthesis of this compound via esterification is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Cyclohexanol & Heptanoic Acid Reactor Reactor Assembly Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent (optional) Solvent->Reactor Heating Heating & Stirring Reactor->Heating Monitoring Reaction Monitoring (TLC, GC) Heating->Monitoring Filtration Catalyst Removal (Filtration) Monitoring->Filtration Washing Washing with Aqueous Solution Filtration->Washing Drying Drying of Organic Layer Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using solid acid and enzyme catalysts, based on typical esterification procedures.

Protocol 1: Solid Acid Catalyzed Esterification

This protocol is a general representation of the Fischer esterification method using a solid acid catalyst.[4]

  • Catalyst Activation: If required, the solid acid catalyst (e.g., Amberlyst-15, zeolites, or functionalized silica) is activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: A round-bottom flask is charged with cyclohexanol, heptanoic acid (typically in a 1:1 to 1:3 molar ratio), the solid acid catalyst (e.g., 5-15 wt% of the limiting reactant), and a suitable solvent (e.g., toluene, hexane) if not performed neat. The flask is equipped with a reflux condenser and a Dean-Stark trap to remove the water formed during the reaction.

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by analyzing aliquots using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Purification: The filtrate is washed sequentially with a saturated sodium bicarbonate solution to remove unreacted heptanoic acid, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.

Protocol 2: Lipase-Catalyzed Esterification

This protocol outlines a typical procedure for enzymatic esterification.[3]

  • Enzyme Preparation: The lipase (e.g., from Candida antarctica, Rhizomucor miehei, or an immobilized commercial preparation) is added to the reaction vessel.

  • Reaction Setup: Cyclohexanol and heptanoic acid are added to the enzyme in a solvent (e.g., hexane, isooctane) or in a solvent-free system. The molar ratio of alcohol to acid can be varied, often with an excess of one reactant to drive the equilibrium.

  • Reaction: The mixture is incubated at a specific temperature (typically between 30-60 °C) with constant shaking or stirring to ensure proper mixing. The reaction is monitored over time by GC or HPLC to determine the conversion to the ester.

  • Work-up: Once the desired conversion is reached, the enzyme is separated from the reaction mixture by filtration.

  • Purification: The solvent (if used) is removed under reduced pressure. The resulting mixture containing the ester and unreacted starting materials can be purified by vacuum distillation or column chromatography.

Catalyst Comparison

Solid Acid Catalysts

Solid acid catalysts, such as ion-exchange resins, zeolites, and functionalized mesoporous materials, offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid.[5] They are generally non-corrosive, reusable, and easily separable from the reaction mixture, which simplifies the work-up procedure and reduces waste generation.[5] The efficiency of solid acid catalysts is influenced by factors such as their acidity (Brønsted vs. Lewis), surface area, and pore size.[5] For instance, sulfonic acid-functionalized materials have shown high activity and selectivity in esterification reactions.[1]

Enzymatic Catalysts (Lipases)

Lipases are biocatalysts that can effectively catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.[6] This makes them particularly attractive for the synthesis of fine chemicals and pharmaceuticals. The use of lipases avoids the harsh acidic conditions of traditional methods, which can be beneficial for sensitive substrates. Immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles, improving the economic viability of the process. The choice of solvent and temperature can significantly impact the activity and stability of the lipase.[6]

Conclusion

Both solid acid and enzymatic catalysts present viable and more environmentally friendly alternatives to traditional homogeneous acid catalysts for the synthesis of this compound. The selection of the optimal catalyst will depend on the specific requirements of the process, including desired reaction rates, selectivity, cost, and the importance of mild reaction conditions. Solid acid catalysts are generally robust and suitable for large-scale production, while lipases offer high selectivity under mild conditions, which is ideal for the synthesis of high-value specialty chemicals. Further optimization of reaction parameters for each catalyst system is recommended to achieve the highest possible yield and purity of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory evaluation of cyclohexyl heptanoate and a selection of related cycloalkyl esters. The information is intended for researchers, scientists, and professionals in drug development who are interested in the flavor and fragrance profiles of these compounds for various applications. This document summarizes available sensory data, outlines detailed experimental protocols for sensory evaluation, and illustrates relevant biological and procedural pathways.

Introduction to Cyclohexyl Esters in Sensory Science

Cyclohexyl esters are a class of chemical compounds known for their diverse and often pleasant sensory properties. These characteristics, primarily their fruity, sweet, and waxy notes, make them valuable ingredients in the flavor and fragrance industries. Their molecular structure, consisting of a cycloalkyl ring and an ester functional group, can be systematically modified to produce a wide array of odor profiles. Understanding the relationship between the structure of these esters and their perceived scent is crucial for the targeted development of new flavor and fragrance ingredients.

Comparative Sensory Profile

While comprehensive quantitative data from a single comparative sensory panel for all the listed esters is not publicly available, a qualitative comparison can be compiled from various industry sources and scientific literature. The following table summarizes the reported odor characteristics of this compound and related esters. These descriptors are critical for initial screening and application testing.

Compound NameChemical StructurePredominant Odor DescriptorsSecondary Odor Descriptors
This compound C₁₃H₂₄O₂Fruity, WaxySweet, Green
Cyclohexyl AcetateC₈H₁₄O₂Fruity, SweetEthereal, Musty, Banana, Apple
Cyclohexyl PropionateC₉H₁₆O₂Fruity, SweetPineapple, Rum-like
Cyclohexyl ButyrateC₁₀H₁₈O₂Fruity, SweetApricot, Plum
Cyclohexyl HexanoateC₁₂H₂₂O₂Fruity, SweetPineapple, Fatty
Cyclopentyl HeptanoateC₁₂H₂₂O₂Fruity, WaxyGreen, Herbaceous
Methyl CyclohexanecarboxylateC₈H₁₄O₂Sweet, FruityHerbaceous
Ethyl CyclohexanecarboxylateC₉H₁₆O₂Sweet, FruityAnise, Apple

Note: The sensory descriptors are compiled from various sources and may vary depending on the purity of the compound, the concentration tested, and the specific sensory panel.

Experimental Protocols for Sensory Evaluation

A standardized and well-controlled experimental protocol is essential for obtaining reliable and reproducible sensory data. The following protocol is a representative methodology for the sensory panel evaluation of fragrance ingredients like cyclohexyl esters.

Panelist Selection and Training
  • Recruitment: Panelists are recruited based on their interest, availability, and general sensory acuity. Initial screening may involve questionnaires about smelling and tasting habits, allergies, and any conditions that might affect sensory perception.

  • Screening: Candidates are screened for their ability to detect and describe basic odors (e.g., fruity, floral, woody, spicy). Standardized odor identification tests are often used.

  • Training: Selected panelists undergo extensive training to develop a common vocabulary for describing odor characteristics. This involves exposure to a wide range of reference odorants and practice in rating the intensity of different sensory attributes on a standardized scale. For the evaluation of cyclohexyl esters, panelists would be specifically trained on fruity, waxy, sweet, and green aroma references.

Sample Preparation and Presentation
  • Sample Purity: The esters to be evaluated must be of high purity (typically >98%) to avoid interference from impurities. Purity is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Dilution: Samples are typically diluted in an odorless solvent (e.g., diethyl phthalate or ethanol) to a concentration that is clearly perceivable but not overwhelming. A common starting concentration for fragrance ingredients is 1% to 10% in the solvent.

  • Presentation: A controlled amount of the diluted sample (e.g., 1 ml) is applied to a standard smelling strip (mouillette). The smelling strips are allowed to equilibrate for a set amount of time (e.g., 10-15 minutes) before being presented to the panelists. Samples are coded with random three-digit numbers to prevent bias.

Sensory Evaluation Procedure
  • Environment: The evaluation is conducted in a well-ventilated, odor-free sensory laboratory. Individual booths are used to prevent interaction and distraction between panelists. Temperature and humidity are controlled.

  • Methodology: A Quantitative Descriptive Analysis (QDA) is a commonly used method. Panelists evaluate the odor of each sample and rate the intensity of predefined sensory attributes (e.g., fruity, waxy, sweet, green, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Collection: Panelists record their ratings on a paper ballot or using a computerized data collection system. A break of at least 2-5 minutes is taken between samples to prevent olfactory fatigue. Water and unsalted crackers are provided for palate cleansing.

  • Replication: Each panelist evaluates each sample in triplicate over multiple sessions to ensure the reliability of the data.

Data Analysis
  • The intensity ratings from the panelists are converted to numerical data.

  • Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine if there are significant differences in the sensory attributes between the different esters.

  • Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific samples are different from each other.

  • The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles of the different compounds.

Visualizing Key Pathways and Workflows

Generalized Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. While the specific receptors for this compound and its relatives have not been identified, the general mechanism of olfactory signal transduction is well understood. The following diagram illustrates this generalized pathway.

Olfactory_Signaling_Pathway cluster_epithelium Olfactory Epithelium cluster_bulb Olfactory Bulb cluster_brain Brain Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC3 Adenylate Cyclase III (AC3) G_olf->AC3 Activates cAMP cAMP ATP ATP ATP->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Depolarization Depolarization Action_Potential Action Potential Depolarization->Action_Potential Generates Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmitted to Mitral_Cell Mitral Cell Glomerulus->Mitral_Cell Synapses with Olfactory_Cortex Olfactory Cortex (Perception of Smell) Mitral_Cell->Olfactory_Cortex Projects to

Caption: Generalized olfactory signal transduction cascade.

Experimental Workflow for Sensory Panel Evaluation

The process of conducting a sensory panel evaluation follows a structured workflow to ensure the collection of high-quality, unbiased data. This workflow encompasses everything from the initial planning stages to the final analysis and reporting of results.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Define_Objectives Define Objectives and Test Design Panelist_Selection Panelist Selection & Training Define_Objectives->Panelist_Selection Sample_Prep Sample Preparation (Purity Check, Dilution) Panelist_Selection->Sample_Prep Sample_Presentation Coded Sample Presentation Sample_Prep->Sample_Presentation Sensory_Eval Sensory Evaluation by Panelists Sample_Presentation->Sensory_Eval Data_Collection Data Collection (Intensity Ratings) Sensory_Eval->Data_Collection Data_Compilation Data Compilation & Verification Data_Collection->Data_Compilation Stat_Analysis Statistical Analysis (ANOVA) Data_Compilation->Stat_Analysis Reporting Interpretation & Reporting of Results Stat_Analysis->Reporting

Caption: Workflow for a sensory panel evaluation.

The Potent Pull of Esters: A Comparative Guide to Insect Attraction, with a Focus on Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insect chemical communication is paramount for developing effective and targeted pest management strategies. Among the vast arsenal of semiochemicals, esters represent a significant class of compounds known to elicit strong attractant responses in a variety of insect species. This guide provides a comparative overview of esters as insect attractants, with a particular focus on cyclohexyl heptanoate, and furnishes the experimental frameworks necessary for their evaluation.

While a comprehensive body of research exists on the attractant properties of various esters, specific quantitative data for this compound remains notably scarce in publicly available literature. However, by examining the data for other structurally related and commonly studied esters, we can establish a valuable comparative context and a robust methodological foundation for future investigations into this compound.

Comparative Analysis of Ester Attractants

The attractant efficacy of an ester is highly dependent on the insect species, its physiological state, and environmental conditions. The following table summarizes representative quantitative data from various studies on the behavioral and electrophysiological responses of insects to different ester compounds. This data, while not a direct comparison in a single study, provides a valuable snapshot of the varying potencies of different esters.

Table 1: Comparative Efficacy of Various Esters as Insect Attractants

Ester CompoundInsect SpeciesExperimental AssayQuantitative Measurement (Mean ± SE)Source
Ethyl AcetateDrosophila melanogasterY-tube OlfactometerAttraction Index: 0.62 ± 0.08Fictional Data for Illustration
Methyl SalicylateAphidius avenaeFour-Arm OlfactometerResidence Time (s): 125 ± 15Fictional Data for Illustration
Isopropyl MyristateAedes aegyptiElectroantennography (EAG)EAG Response (mV): 1.8 ± 0.2Fictional Data for Illustration
Butyl ButyrateCarpophilus hemipterusWind Tunnel Bioassay% Attraction: 75 ± 5Fictional Data for Illustration
This compound Data Not Available ---

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative format and is not derived from a single comparative study. The lack of data for this compound highlights a significant research gap.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for two key experiments used in the evaluation of insect attractants.

Olfactometer Bioassay

Olfactometer bioassays are fundamental for assessing the behavioral response of insects to volatile compounds.[1][2][3] A Y-tube or a four-arm olfactometer are common choices.[1][2]

Objective: To determine the behavioral response (attraction, repulsion, or neutrality) of an insect to an odorant.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for air purification and humidification

  • Odor sources (test compound dissolved in a solvent, control solvent)

  • Test insects (of a specific age and physiological state)

  • Observation chamber

Procedure:

  • Acclimatization: Insects are acclimatized to the experimental conditions (temperature, humidity, light) for a specified period before the assay.

  • Airflow: A constant, clean, and humidified airflow is established through each arm of the olfactometer.

  • Odor Introduction: The test compound (e.g., this compound) is applied to a filter paper and placed in the odor chamber of one arm. The solvent control is placed in the other arm(s).

  • Insect Release: A single insect is released at the base of the olfactometer.

  • Observation: The insect's movement is observed for a set period. The first choice of arm and the time spent in each arm are recorded.

  • Replication: The experiment is replicated multiple times with new insects and fresh odor sources. The olfactometer is cleaned thoroughly between trials to avoid contamination.

  • Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a chi-square test or a similar statistical method.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to an odorant stimulus. It provides a measure of the sensitivity of the olfactory receptor neurons.

Objective: To quantify the olfactory response of an insect's antenna to a specific compound.

Materials:

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Odor delivery system (puff generator)

  • Test compound and control solutions

Procedure:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect.

  • Electrode Placement: The base and the tip of the antenna are placed in contact with the recording and reference electrodes, respectively, which are filled with a saline solution.

  • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. Puffs of air carrying the test odorant at a known concentration are injected into this airstream.

  • Data Recording: The voltage changes across the antenna (EAG response) are amplified, recorded, and measured.

  • Controls: A solvent control and a standard reference compound (e.g., 1-hexanol) are used to ensure the preparation is responsive and to normalize the responses.

  • Replication: The procedure is repeated with several antennae to obtain an average response.

  • Data Analysis: The amplitude of the EAG responses to the test compound is compared to the control and standard responses.

Mandatory Visualizations

To further elucidate the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Insect_Rearing Insect Rearing & Acclimatization Olfactometer Olfactometer Bioassay Insect_Rearing->Olfactometer EAG Electroantennography (EAG) Insect_Rearing->EAG Compound_Prep Compound Preparation (e.g., this compound) Compound_Prep->Olfactometer Compound_Prep->EAG Behavioral_Analysis Behavioral Data Analysis (Chi-square test) Olfactometer->Behavioral_Analysis EAG_Analysis EAG Response Analysis (Amplitude Measurement) EAG->EAG_Analysis Conclusion Comparative Efficacy Assessment Behavioral_Analysis->Conclusion EAG_Analysis->Conclusion

Caption: Experimental workflow for evaluating insect attractants.

Olfactory_Signaling_Pathway Odorant Odorant (Ester) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Initiates Brain Antennal Lobe of Brain Neuron->Brain Signal Transmission Signal->Neuron Depolarization Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Output

Caption: Simplified insect olfactory signaling pathway.

Conclusion

The evaluation of esters as insect attractants is a dynamic field of research with significant implications for pest management. While this compound remains an understudied compound, the established methodologies of olfactometer bioassays and electroantennography provide a clear path for its investigation. By applying these rigorous experimental protocols, researchers can elucidate the attractant properties of this compound and other novel esters, contributing to the development of next-generation insect control solutions. The provided frameworks and comparative context serve as a valuable resource for scientists dedicated to advancing our understanding of insect chemical ecology.

References

Performance of Immobilized Lipases in Cyclohexyl Heptanoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor and fragrance esters, such as cyclohexyl heptanoate, offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases are at the forefront of this biocatalytic approach, providing enhanced stability, reusability, and ease of separation. This guide offers a comparative overview of the performance of commonly used immobilized lipases in ester synthesis, with a focus on reaction conditions and outcomes relevant to the production of this compound.

While direct comparative studies on this compound synthesis using a wide range of immobilized lipases are limited in publicly available literature, valuable insights can be drawn from their performance in the synthesis of other flavor esters. This guide synthesizes available data to provide a comparative perspective.

Performance Comparison of Immobilized Lipases in Ester Synthesis

The selection of the immobilized lipase is a critical factor influencing the efficiency of ester synthesis. Commercially available lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase), and Lipozyme® RM IM (immobilized Rhizomucor miehei lipase), are frequently employed. Their performance, however, varies significantly depending on the specific substrates and reaction conditions.

The following table summarizes the performance of these lipases in the synthesis of various flavor esters, providing an indication of their potential efficacy for this compound production.

Immobilized LipaseEster SynthesizedAcyl DonorAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)Reference
Novozym® 435 Octyl formateFormic acidOctanol1:7401~94.86[1]
Lipozyme® RM IM Octyl formateFormic acidOctanol1:130-1.28[1]
Lipozyme® TL IM Octyl formateFormic acidOctanol1:130-2.09[1]
Novozym® 435 Benzyl benzoateBenzoic anhydrideBenzyl alcohol1:5602432[2]
Lipozyme® RM IM Benzyl benzoateBenzoic anhydrideBenzyl alcohol1:5402451[2]

Key Observations:

  • Novozym® 435 generally exhibits high conversion rates for a variety of esters, as demonstrated in the synthesis of octyl formate.[1] Its robustness and broad substrate specificity make it a primary candidate for the synthesis of this compound.

  • Lipozyme® RM IM and Lipozyme® TL IM showed significantly lower activity for octyl formate synthesis compared to Novozym® 435 under the tested initial conditions.[1] However, for benzyl benzoate synthesis, Lipozyme® RM IM outperformed Novozym® 435, indicating that the choice of enzyme is highly substrate-dependent.[2]

  • The reaction conditions, particularly molar ratio and temperature, play a crucial role in optimizing the conversion and need to be tailored for each specific lipase and substrate combination.

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis of this compound using an immobilized lipase, based on common methodologies reported for flavor ester synthesis.[1][3]

Enzymatic Synthesis of this compound

Materials:

  • Immobilized lipase (e.g., Novozym® 435)

  • Cyclohexanol

  • Heptanoic acid

  • Anhydrous solvent (e.g., n-hexane, optional, for solvent-based systems)

  • Molecular sieves (for water removal)

  • Orbital shaker incubator

  • Gas chromatograph (GC) with a suitable column (e.g., HP-INNOWax) for analysis[1]

Procedure:

  • In a sealed reaction vessel, combine cyclohexanol and heptanoic acid in a desired molar ratio (e.g., 1:1 to 1:7). For solvent-based reactions, add the appropriate volume of anhydrous solvent.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-15 g/L.[1]

  • Add molecular sieves to remove the water produced during the esterification, which can inhibit the reaction.

  • Place the vessel in an orbital shaker incubator set to the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150 rpm).[1][2]

  • Withdraw samples periodically to monitor the reaction progress.

  • To terminate the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., n-hexane), dried, and stored for reuse.[1]

  • Analyze the samples for the concentration of this compound to determine the conversion rate.

Gas Chromatography (GC) Analysis

Instrument: Agilent 7890A GC system or equivalent.[1] Column: HP-INNOWax column (30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).[1] Injector Temperature: 250°C Detector (FID) Temperature: 250°C Oven Program:

  • Initial temperature: 80°C, hold for 1 min.

  • Ramp: 10°C/min to 200°C, hold for 2 min.

  • Ramp: 10°C/min to 230°C, hold for 5 min. Carrier Gas: Nitrogen or Helium. Sample Preparation: Dilute the reaction sample in a suitable solvent (e.g., n-hexane) before injection.

Visualizing the Workflow

The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactants Cyclohexanol + Heptanoic Acid ReactionVessel Reaction Vessel (Orbital Shaker) Reactants->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Solvent Solvent (optional) Solvent->ReactionVessel Sample Reaction Sample ReactionVessel->Sample Sampling Filtration Filtration Sample->Filtration GC Gas Chromatography Filtration->GC Enzyme_Reuse Wash & Reuse Immobilized Lipase Filtration->Enzyme_Reuse Enzyme Recovery Data Conversion Data GC->Data

Caption: Experimental workflow for the enzymatic synthesis and analysis of this compound.

logical_relationship cluster_inputs Reaction Inputs Lipase Immobilized Lipase Selection (e.g., Novozym® 435) Synthesis Esterification Reaction Lipase->Synthesis Substrates Substrates (Cyclohexanol, Heptanoic Acid) Substrates->Synthesis Conditions Reaction Conditions (Temperature, Molar Ratio, Time) Conditions->Synthesis Product This compound Synthesis->Product Byproduct Water Synthesis->Byproduct Performance Performance Metrics (Conversion, Yield, Rate) Product->Performance

Caption: Key factors influencing the performance of this compound synthesis.

Alternative Synthesis Methods

While enzymatic synthesis is a promising green alternative, traditional chemical methods for ester production exist. These often involve the use of strong acid catalysts, such as sulfuric acid, and high reaction temperatures. While potentially offering faster reaction rates, these methods can lead to the formation of byproducts, require more energy-intensive purification steps, and pose greater environmental and safety concerns. The high selectivity and mild reaction conditions of immobilized lipases often result in a purer product with simpler downstream processing.[4]

Conclusion

The selection of an appropriate immobilized lipase and the optimization of reaction parameters are paramount for the efficient synthesis of this compound. While Novozym® 435 appears to be a versatile and effective catalyst for flavor ester production, the performance of other lipases like Lipozyme® RM IM can be superior for specific substrate combinations. The provided experimental protocol serves as a foundational methodology that can be adapted and optimized for specific research and development needs. The use of Graphviz diagrams helps to clarify the experimental workflow and the interplay of various factors influencing the synthesis. Further research focusing directly on the comparative performance of a wider range of immobilized lipases for this compound synthesis would be beneficial for the flavor, fragrance, and pharmaceutical industries.

References

Safety Operating Guide

Proper Disposal of Cyclohexyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe disposal of cyclohexyl heptanoate, catering to researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general properties of similar ester compounds and established best practices for laboratory chemical waste management.

This compound is an ester that, like similar chemicals, may be a combustible liquid and a skin and eye irritant. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. All procedures should be conducted in strict adherence to local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat or chemical-resistant apron.

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the liquid.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Due to the lack of a specific SDS, it is prudent to treat this compound as a hazardous waste.

    • Consult your institution's EHS department or a qualified waste management professional to determine the appropriate waste codes based on its properties and any contaminants. It may be classified as a flammable liquid.

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • The label should clearly read "Hazardous Waste" and include the chemical name "this compound."

    • Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Data PointValueSignificance for Disposal
CAS Number Not foundA unique identifier for the chemical, crucial for accurate waste profiling and regulatory reporting.
EPA Hazardous Waste Codes To be determined by a qualified professional; likely falls under codes for flammable liquids (e.g., D001) if the flash point is below 140°F (60°C).[1]These codes are required for the legal transportation and disposal of hazardous waste.[1]
Flash Point Not foundThe lowest temperature at which vapors of the material will ignite. This determines its flammability classification and the necessary precautions for storage and disposal.[1]
Toxicity Data (e.g., LD50) Not foundIndicates the acute toxicity of the substance and informs the level of handling precautions and potential for environmental harm.
Solubility in Water Expected to be lowInfluences the potential for environmental contamination if released into waterways and informs appropriate cleanup and disposal methods.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

start Identify Chemical Waste sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Consult SDS for specific disposal instructions (Section 13) sds_check->sds_yes Yes sds_no Treat as hazardous waste and consult EHS sds_check->sds_no No classification Determine Waste Classification (e.g., flammable, corrosive, toxic) sds_yes->classification sds_no->classification container Select appropriate, labeled waste container classification->container storage Store in designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for EHS pickup and disposal storage->pickup end Waste Disposed Compliantly pickup->end

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: The information provided in this document is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always consult with your institution's Environmental Health and Safety department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling Cyclohexyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): A comprehensive approach to PPE is critical to mitigate potential hazards when handling Cyclohexyl heptanoate. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes that could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, which may lead to irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesMinimizes the risk of accidental skin exposure.
Respiratory Protection Generally not required under normal, well-ventilated conditions. Use a NIOSH-approved respirator if vapors are likely to be generated or if working in a poorly ventilated area.Protects against inhalation of potentially irritating vapors.

Operational Plan: Adherence to a strict operational protocol minimizes risks and ensures a safe working environment.

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary PPE and have it readily accessible.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Have spill control materials (e.g., absorbent pads, sand) available.

  • Handling:

    • Avoid direct contact with skin and eyes[1].

    • Do not inhale vapors or mists[2].

    • Use the smallest quantity of the chemical necessary for the procedure.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Wash hands thoroughly after handling the chemical[3].

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].

    • Keep containers tightly sealed.

Emergency First Aid: In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[4].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Triple rinse empty containers with a suitable solvent and dispose of the rinsate as hazardous waste.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

Property Value Source
Chemical Formula C13H24O2NIST WebBook[5]
Molecular Weight 212.3285 g/mol NIST WebBook[5]
Appearance Colorless liquid (inferred)General knowledge
Odor Fruity (inferred)General knowledge of esters
Flash Point 229.00 °F (109.44 °C) (for Hexyl heptanoate)The Good Scents Company[6]
Specific Gravity 0.860 to 0.865 @ 20°C (for Hexyl heptanoate)The Good Scents Company[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_area Ensure Well-Ventilated Area gather_ppe Gather Personal Protective Equipment prep_area->gather_ppe locate_safety Locate Eyewash & Safety Shower gather_ppe->locate_safety spill_kit Prepare Spill Kit locate_safety->spill_kit wear_ppe Wear Appropriate PPE spill_kit->wear_ppe handle_chemical Handle this compound wear_ppe->handle_chemical store_properly Store in a Cool, Dry, Ventilated Area handle_chemical->store_properly spill Spill handle_chemical->spill exposure Personal Exposure handle_chemical->exposure dispose_waste Dispose of Chemical Waste store_properly->dispose_waste dispose_materials Dispose of Contaminated Materials spill->dispose_materials exposure->locate_safety

References

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